molecular formula C25H40N7O17P3S2 B15546884 3-(methylthio)acryloyl-CoA

3-(methylthio)acryloyl-CoA

カタログ番号: B15546884
分子量: 867.7 g/mol
InChIキー: ZGBNNHAIMKRDOC-CABWFRLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(methylthio)acryloyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-(methylthio)acrylic acid. It is a conjugate acid of a this compound(4-).

特性

分子式

C25H40N7O17P3S2

分子量

867.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-methylsulfanylprop-2-enethioate

InChI

InChI=1S/C25H40N7O17P3S2/c1-25(2,20(36)23(37)28-6-4-15(33)27-7-9-54-16(34)5-8-53-3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h5,8,12-14,18-20,24,35-36H,4,6-7,9-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b8-5+/t14-,18-,19-,20+,24-/m1/s1

InChIキー

ZGBNNHAIMKRDOC-CABWFRLRSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery of 3-(methylthio)acryloyl-CoA in Marine Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biogeochemically significant organosulfur compound dimethylsulfoniopropionate (DMSP) is a cornerstone of marine microbial ecosystems, serving as a vital source of carbon and sulfur. Its degradation by marine bacteria plays a pivotal role in the global sulfur cycle. A key breakthrough in understanding this process was the discovery of a novel metabolic pathway, the 3-(methylmercaptopropionyl)-CoA (MMPA-CoA) pathway, and its central intermediate, 3-(methylthio)acryloyl-CoA (MTA-CoA). This technical guide provides an in-depth exploration of the discovery, enzymology, and regulation of MTA-CoA in marine bacteria, with a focus on the model organism Ruegeria pomeroyi. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pathway, including detailed experimental protocols and quantitative data to facilitate further investigation and potential therapeutic applications.

Introduction

Dimethylsulfoniopropionate (DMSP) is one of the most abundant organosulfur molecules in marine environments, produced in vast quantities by phytoplankton. Marine bacteria have evolved sophisticated pathways to metabolize DMSP, influencing the global sulfur cycle and the production of climate-active gases such as dimethyl sulfide (B99878) (DMS). Two primary competing pathways for DMSP catabolism in bacteria are the cleavage pathway, which produces DMS, and the demethylation pathway, which yields methanethiol (B179389) (MeSH).

A significant advancement in our understanding of the demethylation pathway was the elucidation of the MMPA-CoA pathway, which involves the novel intermediate this compound (MTA-CoA)[1]. This pathway provides a mechanism for marine bacteria to assimilate the carbon and sulfur from DMSP efficiently. This guide delves into the core components of this pathway, from the enzymes that catalyze its key reactions to the regulatory networks that govern its activity.

The MMPA-CoA Metabolic Pathway

The assimilation of 3-methylmercaptopropionate (MMPA), the initial product of DMSP demethylation, proceeds through a series of CoA-mediated reactions. This pathway involves four key enzymes that lead to the formation of MTA-CoA and its subsequent conversion to metabolites that can enter central metabolism.

The enzymatic steps are as follows:

  • MMPA-CoA Ligation: 3-methylmercaptopropionate (MMPA) is activated by ligation to Coenzyme A (CoA), a reaction catalyzed by MMPA-CoA ligase (DmdB) .

  • Dehydrogenation to MTA-CoA: The resulting MMPA-CoA is then oxidized to form the unsaturated thioester, This compound (MTA-CoA) . This step is catalyzed by MMPA-CoA dehydrogenase (DmdC) .

  • Hydration of MTA-CoA: MTA-CoA is subsequently hydrated by either MTA-CoA hydratase (DmdD) or acrylate utilization hydratase (AcuH) .[1]

  • Further Metabolism: The product of the hydration step is further processed to yield methanethiol and acetyl-CoA, which can be utilized by the cell for biosynthesis and energy production.

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MMPA_CoA_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-Methylmercaptopropionate (MMPA) DMSP->MMPA Demethylation MMPA_CoA MMPA-CoA MMPA->MMPA_CoA CoA Ligation MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA Dehydrogenation Hydrated_Product Hydrated Product MTA_CoA->Hydrated_Product Hydration End_Products Methanethiol + Acetyl-CoA Hydrated_Product->End_Products Metabolism DmdA DmdA DmdA->DMSP:e DmdB DmdB DmdB->MMPA:e DmdC DmdC DmdC->MMPA_CoA:e DmdD_AcuH DmdD / AcuH DmdD_AcuH->MTA_CoA:e

Caption: The MMPA-CoA pathway for DMSP demethylation in marine bacteria.

Quantitative Analysis of Key Enzymes

The efficiency of the MMPA-CoA pathway is dictated by the kinetic properties of its constituent enzymes. Detailed enzymatic studies, primarily in Ruegeria pomeroyi, have provided valuable quantitative data.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
DmdB Ruegeria pomeroyiMMPA150 ± 201.8 ± 0.1
ATP70 ± 10-
CoA10 ± 2-
DmdC1 Ruegeria pomeroyiMMPA-CoA361.48
Butyryl-CoA190.40
Valeryl-CoA70.48
Caproyl-CoA110.73
AcuH Ruegeria pomeroyiAcryloyl-CoA130 ± 2010.3 ± 0.7
Crotonyl-CoA50 ± 1012.5 ± 0.9
MTA-CoA250 ± 501.2 ± 0.2
DmdD Ruegeria lacuscaerulensisMTA-CoA25 ± 55.5 ± 0.4

Experimental Protocols

Cultivation of Ruegeria pomeroyi DSS-3

Ruegeria pomeroyi DSS-3 can be cultivated in an artificial seawater medium. For studies on DMSP metabolism, the medium is typically supplemented with a defined carbon source.

Artificial Seawater Medium:

  • Prepare a basal salt solution containing NaCl, MgSO₄·7H₂O, MgCl₂·6H₂O, KCl, CaCl₂·2H₂O, and NaBr.

  • Autoclave and cool the basal salt solution.

  • Aseptically add sterile solutions of vitamins, trace metals, and a carbon source (e.g., succinate, DMSP, or MMPA).

  • The final pH should be adjusted to 7.5.

Growth Conditions:

  • Cultures are typically grown at 30°C with shaking.

  • For controlled experiments, chemostats can be used to maintain a constant growth rate and nutrient limitation.

Enzyme Assays

4.2.1. DmdB (MMPA-CoA Ligase) Assay:

  • Principle: The activity of DmdB can be measured by coupling the production of AMP to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • MgCl₂

    • ATP

    • CoA

    • MMPA

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase/lactate dehydrogenase mix

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Initiate the reaction by adding DmdB.

    • Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

4.2.2. DmdC (MMPA-CoA Dehydrogenase) Assay:

  • Principle: The activity of DmdC is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Reaction Mixture:

  • Procedure:

    • Equilibrate the reaction mixture at 30°C.

    • Start the reaction by adding DmdC.

    • Follow the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

4.2.3. DmdD/AcuH (MTA-CoA Hydratase) Assay:

  • Principle: The hydration of the double bond in MTA-CoA can be monitored by the decrease in absorbance at a specific wavelength where the thioester bond of the α,β-unsaturated acyl-CoA has a characteristic absorbance.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 7.5)

    • MTA-CoA

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Initiate the reaction by adding DmdD or AcuH.

    • Monitor the decrease in absorbance at approximately 260-310 nm, corresponding to the disappearance of the MTA-CoA thioester bond. The exact wavelength should be determined empirically.

Synthesis of this compound (MTA-CoA)

As MTA-CoA is not commercially available, it must be synthesized for use in enzyme assays. An enzymatic synthesis approach is often employed.

Enzymatic Synthesis Workflow: dot

MTA_CoA_Synthesis MMPA MMPA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA Step 1 MTA_CoA MTA-CoA MMPA_CoA->MTA_CoA Step 2 Purification HPLC Purification MTA_CoA->Purification DmdB_reaction DmdB, ATP, CoA DmdB_reaction->MMPA:e DmdC_reaction DmdC DmdC_reaction->MMPA_CoA:e

Caption: Enzymatic synthesis of MTA-CoA for experimental use.

  • Step 1: Synthesis of MMPA-CoA: Incubate MMPA with DmdB, ATP, and CoA.

  • Step 2: Synthesis of MTA-CoA: Add DmdC to the reaction mixture containing the newly synthesized MMPA-CoA.

  • Purification: The resulting MTA-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).

Regulation of the MMPA-CoA Pathway

The expression of the genes encoding the enzymes of the MMPA-CoA pathway is tightly regulated to respond to the availability of DMSP and to prevent the accumulation of potentially toxic intermediates.

A key transcriptional regulator identified in Roseobacter species is DmdR . DmdR belongs to the FadR family of regulators and plays a dual role in controlling both the demethylation and cleavage pathways.

  • Repression: In the absence of DMSP-derived intermediates, DmdR binds to the promoter regions of the dmdA gene (encoding the initial DMSP demethylase) and the acuI gene (involved in the cleavage pathway), repressing their transcription.

  • Induction: The intermediate of the cleavage pathway, acryloyl-CoA, acts as an inducer. When DMSP is abundant, the cleavage pathway is activated, leading to the production of acryloyl-CoA. Acryloyl-CoA binds to DmdR, causing a conformational change that releases DmdR from the DNA, thereby de-repressing the transcription of dmdA and acuI.

This regulatory mechanism ensures a coordinated response to DMSP availability, allowing the cell to efficiently switch between or simultaneously utilize both pathways.

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DmdR_Regulation cluster_low_dmsp Low DMSP DMSP High DMSP Cleavage_Pathway Cleavage Pathway DMSP->Cleavage_Pathway Acryloyl_CoA Acryloyl-CoA Cleavage_Pathway->Acryloyl_CoA DmdR DmdR (Repressor) Acryloyl_CoA->DmdR binds & inactivates dmdA_promoter dmdA promoter acuI_promoter acuI promoter dmdA_transcription dmdA Transcription dmdA_promoter->dmdA_transcription De-repressed acuI_transcription acuI Transcription acuI_promoter->acuI_transcription De-repressed DmdR_bound DmdR dmdA_promoter_low dmdA promoter DmdR_bound->dmdA_promoter_low binds & represses acuI_promoter_low acuI promoter DmdR_bound->acuI_promoter_low binds & represses

Caption: Regulatory model of DmdR in response to DMSP availability.

Conclusion and Future Directions

The discovery of this compound and the MMPA-CoA pathway has fundamentally advanced our understanding of microbial DMSP metabolism in marine environments. This pathway represents a significant route for the assimilation of carbon and sulfur by a large and ecologically important group of marine bacteria. The detailed characterization of the enzymes involved and the elucidation of their regulatory mechanisms provide a solid foundation for future research.

Further investigation into the diversity and distribution of this pathway across different marine environments will provide a clearer picture of its global biogeochemical significance. Moreover, the unique enzymatic reactions within this pathway may present novel targets for the development of antimicrobial agents or for biotechnological applications. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to explore these exciting avenues and to continue unraveling the intricate metabolic networks that govern life in the oceans.

References

The Role of (Methylthio)acryloyl-CoA Hydratase in the Global Sulfur Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global sulfur cycle is a complex network of biogeochemical processes that are critical for life on Earth. A key player in the marine sulfur cycle is the microbial degradation of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound produced by marine phytoplankton. This technical guide provides an in-depth analysis of (methylthio)acryloyl-CoA hydratase (also known as DmdD), a pivotal enzyme in the DMSP demethylation pathway. We will explore its biochemical function, kinetic properties, and the experimental methodologies used to characterize its activity. This document is intended to be a comprehensive resource for researchers in microbiology, enzymology, and drug development who are interested in the intricacies of microbial sulfur metabolism and its potential as a target for novel therapeutic interventions.

Introduction: The Significance of the Sulfur Cycle and DMSP Metabolism

Sulfur is an essential element for all living organisms, forming a key component of amino acids, cofactors, and vitamins. The biogeochemical cycling of sulfur involves a series of transformations between its various oxidation states, largely mediated by microorganisms. In the marine environment, DMSP is a major source of reduced sulfur, and its breakdown releases volatile sulfur compounds, such as dimethyl sulfide (B99878) (DMS), which have a significant impact on atmospheric chemistry and climate regulation.

Bacteria employ two primary pathways to metabolize DMSP: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which initially removes a methyl group to form 3-(methylthio)propionate (B1239661) (MMPA). The demethylation pathway is a critical route for the assimilation of both carbon and sulfur from DMSP by marine bacterioplankton. (Methylthio)acryloyl-CoA hydratase (DmdD) is the terminal enzyme in this pathway, responsible for the liberation of methanethiol (B179389) (MeSH), a key intermediate that links DMSP degradation to the broader sulfur cycle.

Biochemical Function of (Methylthio)acryloyl-CoA Hydratase (DmdD)

(Methylthio)acryloyl-CoA hydratase is a member of the crotonase superfamily of enzymes.[1] Its primary characterized function is within the DMSP demethylation pathway, where it catalyzes the hydration and subsequent hydrolysis of 3-(methylthio)acryloyl-CoA (MTA-CoA).[1][2] This enzymatic reaction yields methanethiol (MeSH) and acetaldehyde (B116499) as the final products, along with the release of coenzyme A (CoA).[3][4]

The overall reaction can be summarized as follows:

This compound + 2 H₂O → methanethiol + acetaldehyde + CoA

This reaction is crucial as it regenerates CoA and produces MeSH, a volatile sulfur compound that can be further metabolized by other microorganisms or released into the atmosphere. The acetaldehyde produced can enter central carbon metabolism. The enzyme from the marine bacterium Ruegeria pomeroyi has been a key model for studying DmdD function.[3][4]

Quantitative Data on DmdD Enzyme Kinetics

Understanding the kinetic parameters of DmdD is essential for comprehending its efficiency and substrate specificity. The following table summarizes the key kinetic data for the DmdD enzyme from Ruegeria pomeroyi.

SubstrateK_m_ (µM)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
This compound (MTA-CoA)8.2 ± 2.05 x 10⁶[2]
3-methylmercaptopropionate-CoA (MMPA-CoA)69.0 ± 16.4N/A[2]
Acryloyl-CoAN/ALow Activity[2]
Crotonyl-CoAN/ALow Activity[2]
Pentanoyl-CoAN/ANo Activity[2]

N/A: Not available or not applicable. The kcat/Km for MMPA-CoA was not reported in the context of MeSH release, as it is not a substrate for hydration. The activities for acryloyl-CoA and crotonyl-CoA were reported as significantly lower than for MTA-CoA.

Signaling Pathways and Metabolic Workflows

The function of DmdD is embedded within the DMSP demethylation pathway. The following diagrams illustrate this pathway and a general workflow for the experimental characterization of the enzyme.

dmdp_demethylation_pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(methylthio)propionyl-CoA MMPA->MMPA_CoA DmdB MTA_CoA This compound MMPA_CoA->MTA_CoA DmdC Products Methanethiol (MeSH) + Acetaldehyde + CoA MTA_CoA->Products (methylthio)acryloyl-CoA hydratase (DmdD)

Figure 1. The DMSP demethylation pathway leading to the production of methanethiol.

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay gene_cloning Cloning of dmdD gene into an expression vector transformation Transformation into E. coli expression host gene_cloning->transformation protein_expression Induction of recombinant DmdD protein expression transformation->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis affinity_chrom Nickel-Agarose Affinity Chromatography cell_lysis->affinity_chrom gel_filtration Gel-Filtration Chromatography affinity_chrom->gel_filtration protein_quant Protein Quantification and Purity Check (SDS-PAGE) gel_filtration->protein_quant assay_setup Enzyme assay with purified DmdD and substrate protein_quant->assay_setup substrate_synthesis Synthesis of this compound substrate_synthesis->assay_setup product_detection Detection of Methanethiol (GC-FPD) or Acetaldehyde (Spectrophotometry) assay_setup->product_detection kinetic_analysis Determination of Km and Vmax product_detection->kinetic_analysis

Figure 2. A generalized experimental workflow for the characterization of (methylthio)acryloyl-CoA hydratase.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments involved in the study of (methylthio)acryloyl-CoA hydratase.

Recombinant DmdD Protein Expression and Purification

This protocol is based on the methods described for the purification of DmdD from Ruegeria pomeroyi.[5]

  • Gene Cloning and Expression Vector: The dmdD gene is subcloned into an expression vector, such as pET26b, which allows for the expression of a C-terminal hexahistidine-tagged protein.

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli expression strain, like BL21 (DE3) Star. Cells are grown in an appropriate medium (e.g., LB broth) at 37°C to an optimal density, after which protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.4 mM) and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 14-18 hours) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.5, 250 mM NaCl, 5 mM DTT, and 5% (v/v) glycerol). Lysis is performed by sonication or using a French press.

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto a nickel-agarose affinity column. The column is washed with the lysis buffer to remove unbound proteins. The His-tagged DmdD protein is then eluted with a gradient of imidazole.

  • Gel-Filtration Chromatography: The fractions containing DmdD are pooled, concentrated, and further purified by gel-filtration chromatography to separate the protein based on size and remove any remaining contaminants.

  • Protein Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay. The purified protein is stored at -80°C.

Synthesis of this compound (MTA-CoA)
DmdD Enzyme Activity Assay

The activity of DmdD can be determined by monitoring the formation of one of its products, either methanethiol or acetaldehyde.

5.3.1. Detection of Methanethiol by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is highly sensitive and specific for sulfur compounds.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.4), the purified DmdD enzyme (e.g., 0.3 mg/mL), and the substrate this compound (concentrations varying for kinetic analysis, e.g., 0.6-3 mM).[6]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).[6]

  • Headspace Analysis: A sample of the headspace from the reaction vial is injected into a gas chromatograph equipped with a flame photometric detector (FPD).

  • Quantification: The amount of methanethiol is quantified by comparing the peak area to a standard curve prepared with known concentrations of methanethiol.

5.3.2. Detection of Acetaldehyde using a Spectrophotometric Assay

This method relies on the enzymatic conversion of acetaldehyde, leading to a change in absorbance. Several commercial kits are available for this purpose.[2][7]

  • Reaction Mixture: The DmdD reaction is set up as described above.

  • Coupled Enzyme Reaction: After the DmdD reaction, the amount of acetaldehyde produced is determined using a coupled enzyme assay. This typically involves the oxidation of acetaldehyde by aldehyde dehydrogenase (ALDH) in the presence of NAD⁺, which is reduced to NADH.

  • Spectrophotometric Measurement: The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[8]

  • Quantification: The concentration of acetaldehyde is calculated from the change in absorbance using the molar extinction coefficient of NADH.

Conclusion and Future Directions

(Methylthio)acryloyl-CoA hydratase (DmdD) is a crucial enzyme in the marine sulfur cycle, playing a key role in the degradation of the abundant organosulfur compound DMSP. Its function in releasing methanethiol highlights its importance in the biogeochemical cycling of sulfur and its influence on the global climate. The detailed kinetic and structural characterization of DmdD provides a solid foundation for understanding its catalytic mechanism and its role in microbial metabolism.

For drug development professionals, enzymes in unique microbial metabolic pathways can represent novel targets. While DmdD itself may not be a direct target for common human diseases, understanding the principles of enzyme inhibition and the structure-function relationships of the crotonase superfamily can inform the design of inhibitors for related enzymes of therapeutic interest. Furthermore, the methodologies described here for enzyme characterization are broadly applicable in drug discovery and development for the validation and analysis of enzyme targets.

Future research should focus on a more detailed elucidation of the regulatory mechanisms governing DmdD expression and activity in its native marine environment. Investigating the diversity and evolution of DmdD and related enzymes in different marine microorganisms will provide a more complete picture of DMSP metabolism across various oceanic regions. Additionally, the development of specific and potent inhibitors for DmdD could serve as valuable chemical probes to study the flux of sulfur through the demethylation pathway in complex microbial communities.

References

An In-depth Technical Guide to the Biosynthesis and Degradation of 3-(Methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involved in the biosynthesis and degradation of 3-(methylthio)acryloyl-CoA (MTA-CoA), a key intermediate in the metabolism of organosulfur compounds. The document elucidates the known enzymatic steps, presents available quantitative data, details relevant experimental protocols, and illustrates the pathways using standardized diagrams. The guide focuses on two primary metabolic contexts: the degradation of dimethylsulfoniopropionate (DMSP) in marine bacteria and the catabolism of methionine in various organisms. This resource is intended to support researchers and professionals in the fields of microbiology, biochemistry, and drug development in understanding and investigating this important metabolic hub.

Introduction

This compound is an acyl-CoA thioester that plays a pivotal role in the global sulfur cycle and in the intermediary metabolism of sulfur-containing amino acids.[1] Its metabolism is best characterized in marine bacteria that utilize the abundant algal osmolyte dimethylsulfoniopropionate (DMSP) as a carbon and sulfur source. In these organisms, MTA-CoA is a central intermediate in the DMSP demethylation pathway. Additionally, evidence suggests its formation as part of the methionine catabolic pathway in various organisms, including mammals and other bacteria. Understanding the enzymes and regulatory mechanisms governing MTA-CoA flux is critical for fields ranging from marine microbial ecology to human metabolic diseases.

Biosynthesis of this compound

There are two primary pathways recognized for the biosynthesis of this compound: the DMSP demethylation pathway in marine bacteria and a proposed pathway originating from L-methionine.

DMSP Demethylation Pathway

In many marine bacteria, such as Ruegeria pomeroyi, DMSP is catabolized through a demethylation pathway, leading to the formation of MTA-CoA. This pathway involves a series of enzymatic steps:

  • DMSP Demethylation: The pathway initiates with the demethylation of DMSP to 3-methylmercaptopropionate (MMPA) by the enzyme DMSP demethylase (DmdA) .

  • MMPA-CoA Ligation: MMPA is then activated to its CoA thioester, 3-methylmercaptopropionyl-CoA (MMPA-CoA), by the enzyme MMPA-CoA ligase (DmdB) . This reaction is ATP-dependent.[2][3]

  • Dehydrogenation to MTA-CoA: Finally, MMPA-CoA is oxidized to this compound by the FAD-dependent enzyme MMPA-CoA dehydrogenase (DmdC) .[4]

DMSP_Biosynthesis DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-Methylmercaptopropionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-Methylmercaptopropionyl-CoA (MMPA-CoA) MMPA->MMPA_CoA DmdB (ATP, CoA -> AMP, PPi) MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA DmdC (FAD -> FADH2)

Caption: DMSP Demethylation Pathway to MTA-CoA.
Methionine Catabolism Pathway

A second biosynthetic route for MTA-CoA originates from the essential amino acid L-methionine. This pathway involves the transamination of methionine followed by decarboxylation and subsequent activation and dehydrogenation.

  • Transamination of Methionine: L-methionine undergoes transamination to its corresponding α-keto acid, α-keto-γ-(methylthio)butyrate (KMTB), catalyzed by a methionine aminotransferase .[5][6]

  • Decarboxylation to MTP: KMTB is then oxidatively decarboxylated to 3-methylthiopropionate (MTP).[3] This step is catalyzed by an α-keto acid dehydrogenase complex.[7]

  • Activation and Dehydrogenation (Proposed): While not fully elucidated, it is proposed that MTP is subsequently converted to MTA-CoA. This likely involves a CoA ligase to form 3-methylthiopropionyl-CoA, followed by a dehydrogenase to yield this compound, analogous to the final steps of the DMSP pathway.

Met_Biosynthesis Methionine L-Methionine KMTB α-Keto-γ-(methylthio)butyrate (KMTB) Methionine->KMTB Methionine Aminotransferase MTP 3-Methylthiopropionate (MTP) KMTB->MTP α-Keto Acid Dehydrogenase MMPA_CoA 3-Methylmercaptopropionyl-CoA (MMPA-CoA) MTP->MMPA_CoA CoA Ligase (Proposed) MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA Dehydrogenase (Proposed)

Caption: Proposed MTA-CoA Biosynthesis from Methionine.

Degradation of this compound

The degradation of MTA-CoA is a critical step for releasing the carbon and sulfur stored in this molecule for central metabolism. The primary characterized degradation pathway is catalyzed by the enzyme methylthioacryloyl-CoA hydratase (DmdD/AcuH) , a member of the enoyl-CoA hydratase family.[8]

In Ruegeria pomeroyi, DmdD is a multifunctional enzyme that catalyzes a sequence of reactions:

  • Hydration: MTA-CoA is first hydrated to form 3-hydroxy-3-(methylthio)propanoyl-CoA.

  • Thiolysis and Rearrangement: This intermediate is then processed through a series of steps believed to be catalyzed by the same enzyme, ultimately yielding methanethiol (B179389) (MeSH), acetaldehyde, and carbon dioxide.[9] The CoA is also released during this process.

Degradation_Pathway MTA_CoA This compound (MTA-CoA) Intermediate 3-Hydroxy-3-(methylthio)propanoyl-CoA MTA_CoA->Intermediate DmdD/AcuH (Hydration) Products Acetaldehyde + CO2 + Methanethiol (MeSH) + CoA Intermediate->Products DmdD/AcuH (Thiolysis/Rearrangement)

Caption: Degradation Pathway of MTA-CoA.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in MTA-CoA metabolism. Data is primarily from studies on enzymes from DMSP-catabolizing bacteria.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DmdB1 Ruegeria pomeroyiMMPA31 ± 118 ± 4 (units/mg)[6]
DmdB2 Ruegeria pomeroyiMMPA-15 ± 2 (units/mg)[6]
DmdC1 Ruegeria pomeroyiMMPA-CoA361.48[4]
Butyryl-CoA190.40[4]
Valeryl-CoA70.48[4]
Caproyl-CoA110.73[4]

Table 2: Kinetic Parameters of Degradation Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DmdD Ruegeria pomeroyiThis compound8.2 (for CoA ester hydrolysis)44[9]
This compound9.4 (for MeSH release)47[9]
Crotonyl-CoA19-[9]

Experimental Protocols

Assay for MMPA-CoA Dehydrogenase (DmdC) Activity

This protocol is adapted from the characterization of DmdC1 from Ruegeria pomeroyi.

Principle: The activity of DmdC is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCPIP), which is coupled to the oxidation of MMPA-CoA via phenazine (B1670421) methosulfate (PMS).

Reagents:

  • 100 mM HEPES-KOH buffer, pH 6.5

  • 200 µM MMPA-CoA (substrate)

  • 50 µM Phenazine methosulfate (PMS) (intermediate electron acceptor)

  • 200 µM 2,6-dichloroindophenol sodium (DCPIP) (terminal electron acceptor)

  • Purified DmdC enzyme

  • Concentrated H3PO4 (for quenching)

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES-KOH buffer (pH 6.5), 50 µM PMS, and 200 µM DCPIP.

  • Initiate the reaction by adding the purified DmdC enzyme (e.g., 1-2 µg) and 200 µM MMPA-CoA.

  • Incubate the reaction at 25°C for a defined period (e.g., 5 minutes).

  • Monitor the decrease in absorbance of DCPIP at 600 nm.

  • Alternatively, the reaction can be quenched by adding concentrated H3PO4 to a final concentration of 10% (v/v).

  • Centrifuge the quenched reaction to remove denatured protein before analysis of the product (MTA-CoA) by HPLC or LC-MS.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of acyl-CoAs, which can be adapted for MTA-CoA.[10][11]

Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile (B52724)/water with formic acid)

  • LC-MS/MS system with a C18 reverse-phase column

  • MTA-CoA standard (if available)

Procedure:

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution to the cell culture.

    • Harvest cells by centrifugation at low temperature.

    • Extract metabolites by resuspending the cell pellet in a cold extraction solvent.

    • Lyse cells (e.g., by sonication or bead beating) and centrifuge to remove cell debris.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Separate the metabolites using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect MTA-CoA using a tandem mass spectrometer in positive ion mode. The specific parent and daughter ion transitions for MTA-CoA will need to be determined.

  • Quantification:

    • Generate a standard curve using a purified MTA-CoA standard of known concentrations.

    • Quantify the amount of MTA-CoA in the samples by comparing their peak areas to the standard curve.

Experimental_Workflow cluster_DmdC DmdC Assay cluster_LCMS LC-MS/MS Quantification DmdC_Mix Prepare Reaction Mix (Buffer, PMS, DCPIP) DmdC_React Add DmdC and MMPA-CoA DmdC_Mix->DmdC_React DmdC_Measure Monitor Absorbance at 600 nm DmdC_React->DmdC_Measure LCMS_Quench Quench Metabolism & Harvest Cells LCMS_Extract Extract Metabolites LCMS_Quench->LCMS_Extract LCMS_Analyze LC-MS/MS Analysis (MRM Mode) LCMS_Extract->LCMS_Analyze LCMS_Quantify Quantify against Standard Curve LCMS_Analyze->LCMS_Quantify

Caption: General Experimental Workflows.

Regulation of MTA-CoA Metabolism

The metabolic pathways leading to and from MTA-CoA are subject to regulation at both the transcriptional and post-translational levels.

  • Transcriptional Regulation: In the context of DMSP metabolism in marine bacteria, the expression of the dmd genes is often induced by the presence of DMSP or its metabolites. The specific regulatory mechanisms, including the transcription factors involved, are an active area of research.

  • Allosteric Regulation: The activity of MMPA-CoA ligase (DmdB) from Ruegeria pomeroyi has been shown to be inhibited by DMSP.[7] This feedback inhibition may serve to regulate the flow of metabolites into the pathway. ADP has been shown to reverse this inhibition for one of the DmdB isozymes, suggesting that the enzyme's activity is also responsive to the cell's energy charge.[7]

  • Regulation of Methionine Metabolism: The transamination pathway of methionine is regulated by factors such as glucagon (B607659) and starvation.[12] In rat liver mitochondria, glucagon was shown to increase methanethiol production from methionine, while starvation had the opposite effect.[12]

Conclusion and Future Directions

The biosynthesis and degradation of this compound represent a key junction in sulfur metabolism. While the DMSP demethylation pathway in marine bacteria is relatively well-characterized, significant gaps remain in our understanding of the methionine-derived biosynthetic route. The identification and characterization of the enzymes responsible for the conversion of 3-methylthiopropionate to MTA-CoA is a critical area for future research. Furthermore, a more detailed elucidation of the regulatory networks governing these pathways will provide a more complete picture of how organisms control the flux of these important sulfur-containing metabolites. The development of specific and robust experimental protocols, particularly for the quantification of MTA-CoA and the assay of the less-characterized enzymes, will be instrumental in advancing our knowledge in this field. This comprehensive understanding will not only enhance our appreciation of microbial contributions to global biogeochemical cycles but may also open new avenues for therapeutic intervention in metabolic disorders related to methionine metabolism.

References

A Comprehensive Technical Guide to 3-(methylthio)acryloyl-CoA and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(methylthio)acryloyl-CoA is a pivotal intermediate in the biogeochemical sulfur cycle, primarily associated with the degradation of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound produced by marine phytoplankton. This technical guide provides a comprehensive overview of this compound, its various synonyms used in scientific literature, its role in metabolic pathways, and relevant experimental data. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development investigating sulfur metabolism and related enzymatic pathways.

Nomenclature and Synonyms of this compound

In scientific literature and databases, this compound is referred to by several names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

SynonymDatabase/Source
This compoundPrimary IUPAC Name
methylthioacryloyl-CoACommon abbreviation
3-(methylthio)acryloyl-coenzyme AFull name of the coenzyme A conjugate
MTA-CoAAbbreviation
CHEBI:85528ChEBI Database Identifier
C20955KEGG Compound ID
54758554PubChem CID

Physicochemical and Biochemical Properties

While specific experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, some properties can be inferred from its structure and data on related acyl-CoA compounds.

PropertyValue/Information
Molecular Formula C25H40N7O17P3S2[1]
Molecular Weight 867.7 g/mol [1]
Solubility Expected to be soluble in aqueous buffers, similar to other short-chain acyl-CoAs.
Stability The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Acyl-CoAs are generally stored at low temperatures (-20°C or -80°C) in slightly acidic buffers (pH 4-6) to minimize degradation.
UV-Vis Spectrum Acyl-CoA compounds typically exhibit a characteristic UV absorbance maximum around 260 nm due to the adenine (B156593) ring of coenzyme A. The thioester bond may also contribute to absorbance in the 230-240 nm region.
Enzyme Kinetics (Hydratase) For (methylthio)acryloyl-CoA hydratase (DmdD), the Michaelis constant (Km) for this compound has been reported to be in the micromolar range, indicating a high affinity of the enzyme for its substrate.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the demethylation pathway of dimethylsulfoniopropionate (DMSP) degradation, a significant process in the marine sulfur cycle. This pathway allows marine bacteria to utilize DMSP as a carbon and sulfur source.

Dimethylsulfoniopropionate (DMSP) Degradation Pathway

The degradation of DMSP to this compound and its subsequent metabolism involves a series of enzymatic steps:

  • DMSP Demethylation: DMSP is first demethylated by DMSP demethylase (DmdA) to yield methylmercaptopropionate (MMPA).[2][3]

  • Activation to CoA Thioester: MMPA is then activated to its coenzyme A thioester, MMPA-CoA, by the enzyme MMPA-CoA ligase (DmdB).[3]

  • Dehydrogenation: MMPA-CoA is subsequently dehydrogenated by MMPA-CoA dehydrogenase (DmdC) to form this compound.[3]

  • Hydration and Cleavage: this compound is then hydrated by the enzyme (methylthio)acryloyl-CoA hydratase (DmdD). This enzyme catalyzes the addition of water to the double bond, leading to the eventual release of methanethiol (B179389) (MeSH) and acetyl-CoA.[4] Acetyl-CoA can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

DMSP_Degradation DMSP Dimethylsulfoniopropionate (DMSP) MMPA Methylmercaptopropionate (MMPA) DMSP->MMPA DmdA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA DmdB MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA DmdC Metabolites Methanethiol (MeSH) + Acetyl-CoA MTA_CoA->Metabolites DmdD TCA TCA Cycle Metabolites->TCA

DMSP Degradation Pathway
Connection to Methionine Metabolism

The DMSP degradation pathway is also linked to methionine metabolism. Methanethiol (MeSH) produced from the breakdown of this compound can be utilized by some marine bacterioplankton as a precursor for the synthesis of the essential amino acid methionine.[5][6] This highlights an important intersection of carbon and sulfur metabolism in marine ecosystems. Furthermore, the biosynthesis of DMSP in many phytoplankton species begins with methionine, creating a cycle where methionine is both a precursor and a product of DMSP metabolism, albeit in different organisms.[3][7][8]

Methionine_DMSP_Cycle cluster_phytoplankton Phytoplankton cluster_bacteria Marine Bacteria Methionine_p Methionine DMSP_p DMSP Methionine_p->DMSP_p Biosynthesis DMSP_b DMSP DMSP_p->DMSP_b Release & Uptake MTA_CoA_b This compound DMSP_b->MTA_CoA_b Degradation (DmdA, DmdB, DmdC) MeSH_b Methanethiol (MeSH) MTA_CoA_b->MeSH_b DmdD Methionine_b Methionine MeSH_b->Methionine_b Synthesis

Link between DMSP and Methionine Metabolism

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3-(methylthio)acrylic acid

This synthesis involves the reaction of an appropriate precursor with a methylthiol source. While a specific protocol for 3-(methylthio)acrylic acid is not detailed, a general approach for similar compounds involves the reaction of a propiolic acid with a thiol. A plausible method would be the Michael addition of methanethiol to propiolic acid.

Step 2: Conversion of 3-(methylthio)acrylic acid to its CoA ester

The conversion of a carboxylic acid to its corresponding acyl-CoA can be achieved through several methods. A common laboratory method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or an N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.

Illustrative Experimental Workflow:

Synthesis_Workflow start Start Materials: Propiolic Acid, Methanethiol, Coenzyme A step1 Step 1: Synthesis of 3-(methylthio)acrylic acid start->step1 step2 Step 2: Activation of Carboxylic Acid step1->step2 step3 Step 3: Reaction with Coenzyme A step2->step3 purification Purification (e.g., HPLC) step3->purification product This compound purification->product

Synthesis Workflow
Enzymatic Assay for (methylthio)acryloyl-CoA Hydratase (DmdD)

The activity of (methylthio)acryloyl-CoA hydratase can be monitored by observing the decrease in absorbance of the thioester bond of this compound at approximately 232 nm or by coupling the production of acetyl-CoA to subsequent enzymatic reactions that result in a change in absorbance or fluorescence. A more direct method involves monitoring the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate: Add a known concentration of synthesized this compound.

  • Enzyme: Initiate the reaction by adding a purified preparation of (methylthio)acryloyl-CoA hydratase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Quenching: Stop the reaction at various time points by adding an acid (e.g., perchloric acid) or a denaturing agent.

  • Analysis: Analyze the reaction mixture for the disappearance of the substrate and the appearance of products using HPLC or LC-MS.

Conclusion

This compound is a molecule of significant interest in marine microbiology and biogeochemistry. A thorough understanding of its nomenclature, biochemical properties, and metabolic context is essential for researchers in the field. This technical guide provides a foundational overview to facilitate further investigation into the role of this important metabolite and the enzymes that act upon it. The provided conceptual experimental workflows can serve as a starting point for the development of more detailed laboratory protocols.

References

An In-depth Technical Guide to the Enzymes Involved in the Metabolism of 3-(Methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of 3-(methylthio)acryloyl-CoA, a key intermediate in the catabolism of dimethylsulfoniopropionate (DMSP) and methionine. The primary enzymes discussed are the bacterial (methylthio)acryloyl-CoA hydratase (DmdD) and the human mitochondrial short-chain enoyl-CoA hydratase (ECHS1). This document details their metabolic roles, presents available quantitative kinetic data, and provides structured experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the biochemical processes.

Introduction

This compound is a sulfur-containing acyl-CoA thioester that plays a significant role in the global sulfur cycle and in mammalian amino acid metabolism. It is primarily formed during the degradation of DMSP in marine bacteria and as an intermediate in the catabolism of methionine in mammals. The metabolism of this compound is crucial for detoxifying reactive intermediates and for channeling sulfur and carbon into central metabolic pathways. The key enzymatic step in its metabolism is hydration, catalyzed by specific enoyl-CoA hydratases. Understanding the function and regulation of these enzymes is of interest for various fields, including marine microbiology, metabolic engineering, and the study of inborn errors of metabolism.

Key Enzymes in this compound Metabolism

Two primary enzymes have been identified to be involved in the hydration of this compound:

  • (Methylthio)acryloyl-CoA hydratase (DmdD; EC 4.2.1.155): A bacterial enzyme found in marine microorganisms such as Ruegeria pomeroyi. It is a member of the crotonase superfamily and is specialized for the hydration and subsequent hydrolysis of this compound as the final step in the methanethiol (B179389) (MeSH) pathway of DMSP catabolism.[1][2][3]

  • Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1; EC 4.2.1.17): A human mitochondrial enzyme that plays a crucial role in the beta-oxidation of short- and medium-chain fatty acids and in the catabolism of branched-chain amino acids.[4] While its primary substrates are canonical enoyl-CoAs, it exhibits broad substrate specificity and is implicated in the hydration of various enoyl-CoA intermediates, including likely activity towards this compound.

Metabolic Pathways

The metabolism of this compound is integrated into distinct metabolic pathways in bacteria and humans.

DMSP Catabolism in Ruegeria pomeroyi

In marine bacteria like Ruegeria pomeroyi, this compound is the terminal intermediate in the Dmd pathway of DMSP degradation. The enzyme DmdD catalyzes its conversion to methanethiol, acetaldehyde, CO2, and Coenzyme A.[2]

DMSP_Catabolism DMSP Dimethylsulfoniopropionate (DMSP) MMPA_CoA 3-(Methylthio)propionyl-CoA DMSP->MMPA_CoA DmdA, DmdB, DmdC MTA_CoA This compound MMPA_CoA->MTA_CoA Acyl-CoA Dehydrogenase Products Methanethiol + Acetaldehyde + CO2 + CoA MTA_CoA->Products DmdD ((methylthio)acryloyl-CoA hydratase)

Fig. 1: DMSP catabolism pathway in Ruegeria pomeroyi.
Methionine Catabolism in Humans

In humans, methionine can be metabolized via a pathway that generates 3-(methylthio)propionate, which is subsequently converted to this compound. The mitochondrial enzyme ECHS1 is proposed to hydrate (B1144303) this intermediate, channeling it into further metabolism.

Methionine_Catabolism Methionine Methionine MTP 3-(Methylthio)propionate Methionine->MTP Transamination & Decarboxylation MTA_CoA This compound MTP->MTA_CoA Acyl-CoA Synthetase & Acyl-CoA Dehydrogenase Product 3-Hydroxy-3-(methylthio)propanoyl-CoA MTA_CoA->Product ECHS1 (Short-Chain Enoyl-CoA Hydratase)

Fig. 2: Putative pathway for methionine catabolism involving ECHS1.

Quantitative Data on Enzyme Kinetics

Quantitative kinetic data for the enzymatic hydration of this compound is limited. However, data for the bacterial DmdD enzyme is available, and kinetic parameters for the human ECHS1 with analogous substrates provide valuable comparative insights.

Table 1: Kinetic Parameters of (Methylthio)acryloyl-CoA Hydratase (DmdD) from Ruegeria pomeroyi

SubstrateKM (µM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)Measurement
This compound8.2445.37 x 106CoA ester hydrolysis
This compound9.4475.00 x 106MeSH release
Crotonyl-CoA19--Hydration

Data sourced from UniProt entry Q5LLW6, which references literature.[2]

Table 2: Kinetic Parameters of Human Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1)

SubstrateKM (µM)Vmax (µmol/min/mg)
Crotonyl-CoA12.7554.64
Acryloyl-CoA34.04-
3-Methylcrotonyl-CoA45.83-
Tiglyl-CoA57.87-

Data for ECHS1 with various substrates provides a basis for estimating its potential activity with this compound.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymes involved in this compound metabolism.

Chemo-enzymatic Synthesis of this compound

As this compound is not commercially available, a chemo-enzymatic synthesis approach is recommended. This protocol is a generalized procedure based on methods for synthesizing other acyl-CoA molecules.[6][7]

Workflow for Synthesis:

Synthesis_Workflow cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Ligation cluster_2 Step 3: Enzymatic Dehydrogenation 3-Bromopropionic acid 3-Bromopropionic acid 3-(Methylthio)propionic acid 3-(Methylthio)propionic acid 3-Bromopropionic acid->3-(Methylthio)propionic acid Sodium thiomethoxide 3-(Methylthio)propionyl-CoA 3-(Methylthio)propionyl-CoA 3-(Methylthio)propionic acid->3-(Methylthio)propionyl-CoA Acyl-CoA Synthetase, ATP, CoA This compound This compound 3-(Methylthio)propionyl-CoA->this compound Acyl-CoA Dehydrogenase Assay_Workflow Prepare Reaction Mix Prepare reaction mix: Buffer, Enzyme Pre-incubate Pre-incubate at assay temperature Prepare Reaction Mix->Pre-incubate Initiate Reaction Initiate reaction by adding This compound Pre-incubate->Initiate Reaction Monitor Absorbance Monitor decrease in A263nm over time Initiate Reaction->Monitor Absorbance Calculate Activity Calculate initial velocity and specific activity Monitor Absorbance->Calculate Activity

References

A Technical Guide on the Formation and Analysis of 3-(methylthio)acryloyl-CoA in Marine Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The marine organic sulfur cycle is a critical biogeochemical process, with dimethylsulfoniopropionate (DMSP) being a central metabolite. Marine bacteria have evolved distinct pathways to catabolize DMSP, primarily the cleavage pathway, which produces the climate-active gas dimethyl sulfide (B99878) (DMS), and the demethylation pathway, which serves as a significant source of reduced sulfur and carbon for the bacteria. This guide focuses on a key, yet underquantified, intermediate of the demethylation pathway: 3-(methylthio)acryloyl-CoA (MTA-CoA). We will detail its position in the metabolic cascade, present a generalized framework for its experimental investigation, and discuss its potential relevance. While direct environmental quantification of MTA-CoA is not yet documented in published literature, this paper provides the biochemical context and methodological groundwork required to pursue such studies.

Introduction to the Marine Sulfur Cycle and DMSP Catabolism

The cycling of organic sulfur in marine environments is a process of global significance, influencing atmospheric chemistry and climate. A key molecule in this cycle is dimethylsulfoniopropionate (DMSP), which is produced in vast quantities by marine phytoplankton, macro-algae, and corals.[1] This compound serves as a vital source of carbon and reduced sulfur for marine bacteria, which primarily utilize two distinct catabolic pathways.[2]

  • The Cleavage Pathway: This pathway enzymatically cleaves DMSP into dimethyl sulfide (DMS) and acrylate (B77674). DMS is the most abundant form of volatile sulfur in the ocean and a major contributor to atmospheric sulfate (B86663) aerosols, which can influence cloud formation.[1] The acrylate produced, along with its metabolite acryloyl-CoA, is toxic if accumulated and requires effective detoxification systems within the cell.[3][4]

  • The Demethylation Pathway: This pathway is believed to be the route for the vast majority of oceanic DMSP catabolism.[5] It involves a series of enzymatic steps that convert DMSP into methanethiol (B179389) (MeSH) and various carbon intermediates, providing essential nutrients to the bacteria. A central intermediate in this pathway is this compound (MTA-CoA).[5]

This guide provides a technical overview of the demethylation pathway with a specific focus on the generation and potential analysis of MTA-CoA.

The DMSP Demethylation Pathway: Generation of MTA-CoA

The bacterial DMSP demethylation pathway involves four key enzymes: DmdA, DmdB, DmdC, and DmdD/AcuH.[5] The process begins with the demethylation of DMSP and proceeds through several CoA-activated intermediates.

The generation of this compound is catalyzed by the enzyme DmdC. The preceding step involves the enzyme DmdB, a 3-methylmercaptopropionate (MMPA)-coenzyme A ligase, which ligates MMPA and Coenzyme A to form MMPA-CoA.[5] Subsequently, DmdC, an MMPA-CoA dehydrogenase, catalyzes the dehydrogenation of MMPA-CoA to produce the target compound, MTA-CoA.[5] This sequence highlights MTA-CoA as a pivotal intermediate in the assimilation of the carbon backbone of DMSP.

DMSP_Demethylation_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(methylmercaptopropionate) (MMPA) DMSP->MMPA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA Metabolites Further Metabolites MTA_CoA->Metabolites DmdA DmdA DmdB DmdB DmdC DmdC DmdD DmdD

Caption: DMSP demethylation pathway leading to MTA-CoA.

Quantitative Data

A comprehensive review of existing literature reveals a knowledge gap regarding the in-situ concentration and distribution of this compound in marine environments. Currently, there is no published quantitative data summarizing the abundance of this metabolite in either seawater, marine sediments, or within marine microorganisms. The research to date has focused primarily on elucidating the enzymatic pathways and reaction mechanisms rather than on environmental quantification.[3][5] This represents a significant opportunity for future research in marine biogeochemistry.

Table 1: Environmental Concentration of this compound

Marine Environment Organism/Matrix Concentration Range Reference
Water Column Data Not Available Data Not Available N/A
Sediments Data Not Available Data Not Available N/A

| Marine Bacteria (e.g., Roseobacter) | Data Not Available | Data Not Available | N/A |

Methodologies for Investigation

Investigating the role of MTA-CoA requires a multi-step approach combining molecular biology, biochemistry, and analytical chemistry. The following sections outline a generalized workflow and detailed protocols for studying the enzymes and metabolites involved in this pathway.

Generalized Experimental Workflow

The study of MTA-CoA formation can be structured into parallel workflows: one focusing on the enzymatic machinery and the other on the direct detection of the metabolite from biological samples. This involves cloning and expressing the relevant enzymes (DmdB and DmdC), purifying them for in-vitro assays, and developing robust analytical methods for metabolite extraction and quantification.

Experimental_Workflow cluster_enzyme Enzyme Characterization Workflow cluster_metabolite Metabolite Quantification Workflow gene_id Identify dmdB/dmdC Genes in Marine Bacteria cloning Gene Cloning into Expression Vector gene_id->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification assay Enzyme Activity Assay purification->assay kinetics Determine Kinetic Parameters (Km, Vmax) assay->kinetics sampling Collect Marine Bacterial Culture or Environmental Sample extraction Metabolite Extraction (Acyl-CoA Protocol) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification using Stable Isotope Standards analysis->quant

Caption: Generalized workflow for MTA-CoA research.
Experimental Protocols

The following protocols are synthesized from established methods for studying bacterial enzymes and quantifying short-chain acyl-CoA thioesters.[3][6][7]

Protocol 4.2.1: Heterologous Expression and Purification of DmdC

  • Gene Cloning: The gene encoding DmdC from a target marine bacterium (e.g., Ruegeria pomeroyi) is amplified via PCR. Restriction sites are incorporated into the primers to facilitate cloning into an expression vector, such as pET-26b(+), which may append a hexahistidine tag for purification.[7]

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).[8]

  • Protein Expression: An overnight starter culture is used to inoculate a larger volume of LB or TB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0), and lysed by sonication on ice.[7] The cell debris is removed by centrifugation at high speed (e.g., 16,000 x g for 30 minutes at 4°C).

  • Purification: The supernatant containing the soluble protein fraction is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DmdC protein is then eluted using a buffer with a high concentration of imidazole (e.g., 250 mM).[7]

  • Dialysis & Verification: The purified protein is dialyzed against a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer) to remove imidazole.[7] Protein purity is assessed using SDS-PAGE.

Protocol 4.2.2: DmdC In-Vitro Enzyme Assay

  • Principle: The activity of DmdC (a dehydrogenase) can be monitored by spectrophotometrically measuring the reduction of an electron acceptor like NAD⁺ to NADH, which absorbs light at 340 nm.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate: MMPA-CoA (synthesized or purchased)

    • Cofactor: NAD⁺

    • Purified DmdC enzyme

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, a saturating concentration of NAD⁺, and the substrate MMPA-CoA.[9]

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.[5]

    • Initiate the reaction by adding a small volume of the purified DmdC enzyme.[9]

    • Record the increase in absorbance at 340 nm over time. The initial linear portion of the curve represents the initial reaction velocity (ΔA/min).

    • Enzyme activity (Units) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[9]

Protocol 4.2.3: Extraction and Quantification of MTA-CoA via LC-MS/MS

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying low-abundance metabolites like acyl-CoAs from complex biological matrices.[3]

  • Sample Preparation & Extraction:

    • Bacterial cell pellets are rapidly quenched to halt metabolic activity.

    • Extraction is performed using an acidic solvent mixture to precipitate proteins and preserve the unstable thioester bond. A common method uses 2.5% 5-sulfosalicylic acid (SSA) or an acetonitrile/isopropanol/methanol mixture.[2]

    • The sample is homogenized or sonicated, then centrifuged at 4°C to pellet debris.

    • The supernatant containing the acyl-CoAs is collected for analysis. An internal standard (e.g., a ¹³C-labeled acyl-CoA) should be added at the beginning of the extraction to account for sample loss.[3]

  • LC Separation:

    • The extract is injected onto a reversed-phase C18 HPLC or UPLC column.[6]

    • A gradient elution is typically used, with mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., ammonium hydroxide in acetonitrile). This separates the various acyl-CoA species.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular mass of MTA-CoA) in the first quadrupole, fragmenting it in the second quadrupole, and monitoring for a specific, characteristic product ion in the third quadrupole.[6] This two-stage filtering provides high specificity.

    • Quantification is achieved by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.[3]

Relevance for Drug Development Professionals

The study of unique metabolic pathways in marine bacteria offers avenues for drug discovery. Enzymes like DmdB and DmdC, which are central to the DMSP demethylation pathway, represent potential targets for novel antimicrobial agents. Developing inhibitors for these enzymes could disrupt the ability of key marine bacteria to process a primary source of sulfur and carbon, thereby controlling their growth. Furthermore, intermediates like MTA-CoA could serve as precursors or scaffolds for the biosynthesis of more complex, bioactive natural products, the discovery of which is a constant goal in pharmaceutical research.

Conclusion

This compound is a confirmed intermediate in the DMSP demethylation pathway, a cornerstone of the marine sulfur cycle. While its direct detection and quantification in the marine environment remain an open area for research, the biochemical and methodological frameworks to pursue this work are well-established. By combining techniques of molecular biology, enzymology, and analytical chemistry, researchers can begin to unravel the environmental concentrations and ecological significance of this important metabolite. Such work will not only enhance our understanding of global biogeochemical cycles but may also uncover new targets for therapeutic intervention.

References

The Crucial Link: 3-(Methylthio)acryloyl-CoA in the Microbial Production of Methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanethiol (B179389) (MT), a volatile sulfur compound known for its potent aroma, is a key intermediate in the global sulfur cycle and a significant contributor to various biological and industrial processes. Understanding the microbial pathways that produce methanethiol is crucial for fields ranging from environmental science to drug development, where off-target sulfur metabolism can lead to undesirable side effects. This technical guide delves into the core of a significant microbial pathway for methanethiol production: the demethylation of dimethylsulfoniopropionate (DMSP), focusing on the pivotal role of the intermediate, 3-(methylthio)acryloyl-CoA (MTA-CoA).

The DMSP Demethylation Pathway: A Four-Step Process to Methanethiol

In many marine microorganisms, the abundant algal osmolyte DMSP is catabolized through a demethylation pathway, which serves as a significant source of atmospheric methanethiol. This pathway involves a series of enzymatic reactions that convert DMSP into methanethiol. The key intermediate in this process is this compound.

The pathway, elucidated in organisms such as Ruegeria pomeroyi, proceeds as follows:

  • Demethylation of DMSP: DMSP is first demethylated to 3-(methylthio)propionate (B1239661) (MMPA) by the enzyme DMSP demethylase, encoded by the dmdA gene.

  • Activation of MMPA: MMPA is then activated to its coenzyme A thioester, 3-(methylthio)propionyl-CoA (MMPA-CoA), by an acyl-CoA synthetase, encoded by dmdB.

  • Dehydrogenation to MTA-CoA: MMPA-CoA is subsequently oxidized to this compound (MTA-CoA) by the acyl-CoA dehydrogenase, DmdC.[1]

  • Conversion to Methanethiol: The final steps, hypothesized to be carried out by the enzyme DmdD, involve the conversion of an intermediate derived from MTA-CoA into methanethiol.

This guide will focus on the quantitative aspects and experimental methodologies related to the enzymatic steps involving this compound.

Quantitative Data: Enzyme Kinetics of DmdC

The enzyme DmdC is a critical component of the DMSP demethylation pathway, as it catalyzes the formation of the double bond in this compound. A study on the recombinant DmdC1 from Ruegeria pomeroyi has provided valuable kinetic data for this enzyme with its natural substrate, MMPA-CoA, as well as other short-chain acyl-CoAs.[1]

SubstrateKm (μM)kcat (s⁻¹)
3-(Methylthio)propionyl-CoA (MMPA-CoA)361.48
Butyryl-CoA190.40
Valeryl-CoA70.48
Caproyl-CoA110.73
Heptanoyl-CoA140.46
Caprylyl-CoA100.23
Isobutyryl-CoA1490.01

Table 1: Kinetic parameters of recombinant DmdC1 from Ruegeria pomeroyi with various acyl-CoA substrates.[1]

The data clearly indicates that while DmdC1 can act on other short-chain acyl-CoAs, it displays a high affinity and catalytic efficiency for its natural substrate, MMPA-CoA, underscoring its specialized role in DMSP metabolism.[1]

Experimental Protocols

Characterizing the enzymes of the DMSP demethylation pathway is essential for a complete understanding of their function. Below is a generalized protocol for the expression, purification, and enzymatic assay of a recombinant Dmd enzyme, based on methodologies commonly employed in the field.

Expression and Purification of Recombinant DmdC
  • Gene Synthesis and Cloning: The gene encoding DmdC from Ruegeria pomeroyi is synthesized with codon optimization for expression in Escherichia coli. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for purification.

  • Protein Expression: The resulting plasmid is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). This starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is further incubated at a lower temperature (e.g., 16-20°C) overnight to enhance the yield of soluble protein.

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris. The supernatant containing the soluble His₆-tagged DmdC is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins. The recombinant DmdC is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

DmdC Enzyme Activity Assay
  • Principle: The activity of the acyl-CoA dehydrogenase DmdC can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor. The natural electron acceptor is likely a flavoprotein, but artificial electron acceptors such as 2,6-dichlorophenolindophenol (DCPIP) can be used for in vitro assays. The reduction of DCPIP results in a decrease in absorbance at 600 nm.

  • Reaction Mixture: A typical reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 150 μM DCPIP

    • 1 mM phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier

    • Varying concentrations of the substrate (e.g., MMPA-CoA)

    • Purified recombinant DmdC enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture pre-incubated at a constant temperature (e.g., 25°C).

    • The decrease in absorbance at 600 nm is monitored over time using a spectrophotometer.

    • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.

    • To determine the kinetic parameters (Km and Vmax), the initial rates are measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DMSP_Demethylation_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(Methylthio)propionyl-CoA (MMPA-CoA) MMPA->MMPA_CoA DmdB MTA_CoA This compound (MTA-CoA) MMPA_CoA->MTA_CoA DmdC MT Methanethiol (MT) MTA_CoA->MT DmdD (hypothesized)

DMSP Demethylation Pathway to Methanethiol

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay gene dmdC Gene Synthesis cloning Cloning into pET-28a(+) gene->cloning transformation Transformation into E. coli cloning->transformation expression IPTG Induction transformation->expression harvest Cell Harvest expression->harvest lysis Sonication harvest->lysis affinity Ni-NTA Chromatography lysis->affinity purity SDS-PAGE Analysis affinity->purity reaction Setup Reaction Mixture purity->reaction measurement Spectrophotometry (600 nm) reaction->measurement kinetics Kinetic Parameter Calculation measurement->kinetics

Workflow for DmdC Characterization

Conclusion

The conversion of this compound is a critical step in the microbial production of methanethiol from DMSP. The enzyme DmdC, responsible for its formation, has been shown to be a specific and efficient catalyst. A thorough understanding of the kinetics and mechanisms of the enzymes in this pathway, including the yet-to-be-fully-characterized DmdD, is essential for predicting and potentially manipulating methanethiol production in various environments. The experimental protocols and data presented in this guide provide a foundation for further research into this important biochemical pathway, with implications for environmental microbiology, biotechnology, and the development of pharmaceuticals with improved metabolic profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and In Vitro Study of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and in vitro application of 3-(methylthio)acryloyl-CoA, a crucial intermediate in various metabolic pathways. The following protocols are intended for research purposes and should be performed by trained personnel in a laboratory setting.

Section 1: Synthesis of this compound

This compound is an acyl-CoA thioester formed from the condensation of 3-(methylthio)acrylic acid and coenzyme A.[1] Its synthesis can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Experimental Protocol: Chemical Synthesis of this compound

Part A: Synthesis of 3-(methylthio)acrylic acid

This protocol is adapted from general methods for the oxidation of aldehydes to carboxylic acids.

  • Starting Material: 3-(methylthio)propionaldehyde (B105701) (also known as methional), which is commercially available.

  • Oxidation: Dissolve 3-(methylthio)propionaldehyde in an appropriate solvent such as acetone.

  • Add a suitable oxidizing agent, for example, Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol.

  • Extract the product with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methylthio)acrylic acid.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Part B: Coupling of 3-(methylthio)acrylic acid with Coenzyme A

This protocol is based on the carbonyldiimidazole (CDI) activation method.

  • Activation of 3-(methylthio)acrylic acid: Dissolve the purified 3-(methylthio)acrylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Add 1,1'-carbonyldiimidazole (B1668759) (CDI) in a 1.1 molar excess to the solution and stir at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

  • Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Add the activated 3-(methylthio)acryloyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base (e.g., 0.1 M NaOH) as needed.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the formation of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods, typically catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases).[2] These enzymes catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and Coenzyme A.[2][3]

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 3-(methylthio)acrylic acid (substrate)

    • Coenzyme A (lithium or sodium salt)

    • ATP (disodium salt)

    • MgCl₂

    • A suitable buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0)

    • A broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme).

  • Incubation: Initiate the reaction by adding the acyl-CoA synthetase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-3 hours.

  • Monitoring: Monitor the formation of this compound using RP-HPLC.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the enzyme, followed by centrifugation.

Table 1: Comparison of Synthesis Methods

FeatureChemical Synthesis (CDI method)Enzymatic Synthesis
Specificity Lower, potential for side reactionsHigh, specific to the enzyme's substrate range
Reaction Conditions Anhydrous organic solvents and aqueous buffersAqueous buffer, physiological pH and temperature
Reagents Carbonyldiimidazole, organic solventsATP, MgCl₂, Acyl-CoA Synthetase
Yield Variable, dependent on reaction optimizationCan be high with an efficient enzyme
Purification Requires removal of unreacted starting materials and byproductsGenerally cleaner, requires removal of enzyme and nucleotides

Section 2: Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying acyl-CoA thioesters.[4][5][6]

Experimental Protocol: RP-HPLC Purification

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for elution.

    • Buffer A: 50 mM Potassium Phosphate, pH 5.5

    • Buffer B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Buffer B is used to elute the compounds. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

  • Detection: The elution profile is monitored by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the purified product as a powder. Store at -80°C to prevent degradation.

Section 3: In Vitro Applications - Enzyme Assays

This compound is a substrate for enzymes such as (methylthio)acryloyl-CoA hydratase (also known as DmdD), which is involved in the catabolism of dimethylsulfoniopropionate (DMSP) in marine bacteria.[7][8] An in vitro assay for this enzyme can be used to study its kinetics, inhibition, and mechanism of action.

Application Note: Studying Enoyl-CoA Hydratase Activity

Enoyl-CoA hydratases catalyze the hydration of the double bond in α,β-unsaturated acyl-CoA thioesters.[9][10] The activity of (methylthio)acryloyl-CoA hydratase can be monitored by observing the decrease in absorbance at a specific wavelength due to the saturation of the double bond in the substrate, or by directly measuring the formation of the product, 3-hydroxy-3-(methylthio)propionyl-CoA, using HPLC or mass spectrometry.[11]

Experimental Protocol: Spectrophotometric Assay for (methylthio)acryloyl-CoA Hydratase

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8)

    • Purified (methylthio)acryloyl-CoA hydratase enzyme

  • Initiation: Start the reaction by adding a known concentration of this compound to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at a wavelength corresponding to the α,β-unsaturated thioester bond (typically around 263 nm for similar enoyl-CoA compounds).

  • Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of this compound.

Table 2: Quantitative Data for a Hypothetical (methylthio)acryloyl-CoA Hydratase Assay

ParameterValue
Substrate Concentration Range1 - 100 µM
Enzyme Concentration10 - 100 nM
Wavelength for Monitoring~263 nm
Molar Extinction Coefficient (ε)~6,700 M⁻¹cm⁻¹ (estimated for enoyl-CoA)
Michaelis Constant (Kₘ)To be determined experimentally
Maximum Velocity (Vₘₐₓ)To be determined experimentally

Section 4: Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_application Application 3_methylthio_propionaldehyde 3-(methylthio)propionaldehyde 3_methylthio_acrylic_acid 3-(methylthio)acrylic acid 3_methylthio_propionaldehyde->3_methylthio_acrylic_acid Oxidation Synthesis_Step Chemical or Enzymatic Synthesis 3_methylthio_acrylic_acid->Synthesis_Step Coenzyme_A Coenzyme A Coenzyme_A->Synthesis_Step Crude_Product Crude this compound Synthesis_Step->Crude_Product RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Pure_Product Purified this compound RP_HPLC->Pure_Product Enzyme_Assay In Vitro Enzyme Assay Pure_Product->Enzyme_Assay Data_Analysis Kinetic Data Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for the synthesis, purification, and application of this compound.

Signaling_Pathway DMSP Dimethylsulfoniopropionate (DMSP) Acrylate Acrylate DMSP->Acrylate Cleavage Acryloyl_CoA Acryloyl-CoA Acrylate->Acryloyl_CoA Ligation Methylthioacryloyl_CoA This compound Hydratase (methylthio)acryloyl-CoA hydratase (DmdD) Methylthioacryloyl_CoA->Hydratase Product 3-hydroxy-3-(methylthio)propionyl-CoA Hydratase->Product Hydration Metabolism Further Metabolism Product->Metabolism

Caption: Simplified metabolic context of this compound in DMSP catabolism.

References

Application Notes and Protocols for the Enzymatic Assay of (Methylthio)acryloyl-CoA Hydratase (DmdD) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acryloyl-CoA hydratase, commonly known as DmdD, is a key enzyme in the globally significant marine sulfur cycle. It is involved in the demethylation pathway of dimethylsulfoniopropionate (DMSP), a major organosulfur compound produced by marine phytoplankton. DmdD, a member of the crotonase superfamily, catalyzes the hydration of (methylthio)acryloyl-CoA (MTA-CoA) to (S)-3-(methylthio)lactoyl-CoA. This intermediate is subsequently converted to methanethiol (B179389) (MeSH), a volatile sulfur compound that contributes to the formation of atmospheric aerosols and cloud condensation nuclei. The study of DmdD activity is crucial for understanding microbial sulfur metabolism and for the development of potential inhibitors that could modulate oceanic sulfur cycling.

These application notes provide detailed protocols for the synthesis of the DmdD substrate, (methylthio)acryloyl-CoA, and for the determination of DmdD enzymatic activity using both a discontinuous HPLC-based assay and a continuous spectrophotometric assay.

DmdD Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by DmdD is a critical step in the bacterial catabolism of DMSP. The following diagram illustrates the demethylation pathway leading to the production of methanethiol.

dmd_pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(Methylthio)propionyl-CoA MMPA->MMPA_CoA DmdB MTA_CoA (Methylthio)acryloyl-CoA (MTA-CoA) MMPA_CoA->MTA_CoA DmdC S_3_MTL_CoA (S)-3-(Methylthio)lactoyl-CoA MTA_CoA->S_3_MTL_CoA DmdD (Hydration) Products Methanethiol (MeSH) + Acetaldehyde + CO2 + CoA S_3_MTL_CoA->Products Spontaneous/Enzymatic

Caption: DMSP demethylation pathway leading to MeSH production.

The general workflow for determining DmdD activity involves the preparation of the enzyme and substrate, execution of the enzymatic reaction, and subsequent detection of either the consumption of the substrate or the formation of the product.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection Enzyme Purified DmdD Enzyme Reaction Incubate DmdD with MTA-CoA in appropriate buffer Enzyme->Reaction Substrate Synthesized (Methylthio)acryloyl-CoA Substrate->Reaction HPLC HPLC Analysis: Measure decrease in MTA-CoA and increase in product Reaction->HPLC Discontinuous Assay Spectro Spectrophotometric Analysis: Monitor decrease in absorbance at ~300 nm Reaction->Spectro Continuous Assay

Caption: General workflow for the DmdD enzymatic assay.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for DmdD from Ruegeria pomeroyi with its native substrate, (methylthio)acryloyl-CoA, and other related substrates.[1]

SubstrateAssay TypeK_m (µM)k_cat (s⁻¹)Reference
(Methylthio)acryloyl-CoACoA ester hydrolysis8.244UniProt Q5LLW6[1]
(Methylthio)acryloyl-CoAMeSH release9.447UniProt Q5LLW6[1]
3-(Methylthio)propanoyl-CoACoA ester hydrolysis690.9UniProt Q5LLW6[1]
3-Hydroxybutyryl-CoACoA ester hydrolysis11913.2UniProt Q5LLW6[1]
Crotonyl-CoAHydration19-UniProt Q5LLW6[1]

Experimental Protocols

Protocol 1: Synthesis of (Methylthio)acryloyl-CoA (MTA-CoA)

This protocol describes the enzymatic synthesis of MTA-CoA from the commercially available precursor 3-(methylthio)acrylic acid.

Materials:

  • 3-(Methylthio)acrylic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 2 mM 3-(methylthio)acrylic acid.

  • Initiate the reaction by adding a suitable amount of a promiscuous acyl-CoA synthetase.

  • Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the formation of a new peak corresponding to MTA-CoA and the depletion of the CoA peak.

  • Once the reaction is complete, purify the MTA-CoA using reversed-phase HPLC.

  • Lyophilize the purified MTA-CoA and store at -80°C. The concentration can be determined spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Protocol 2: Discontinuous HPLC-Based Assay for DmdD Activity

This assay measures the decrease in the substrate (MTA-CoA) concentration and the increase in the product ((S)-3-(methylthio)lactoyl-CoA) concentration over time.

Materials:

  • Purified DmdD enzyme

  • Synthesized (Methylthio)acryloyl-CoA (MTA-CoA)

  • Tris-HCl buffer (pH 7.5)

  • Quenching solution (e.g., 1 M HCl or formic acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and a defined concentration of MTA-CoA (e.g., 50-200 µM).

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a known amount of purified DmdD enzyme.

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC. The mobile phase can be a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 5.0).[2]

  • Monitor the elution profile at 260 nm (for the adenine moiety of CoA) or at the absorbance maximum of the thioester bond of MTA-CoA (around 300 nm).

  • Quantify the peak areas of the substrate (MTA-CoA) and the product ((S)-3-(methylthio)lactoyl-CoA).

  • Calculate the rate of substrate consumption or product formation to determine the enzyme activity.

Protocol 3: Continuous Spectrophotometric Assay for DmdD Activity

This assay continuously monitors the hydration of the α,β-unsaturated thioester bond of MTA-CoA, which results in a decrease in absorbance.

Materials:

  • Purified DmdD enzyme

  • Synthesized (Methylthio)acryloyl-CoA (MTA-CoA)

  • Tris-HCl buffer (pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 7.5) and a defined concentration of MTA-CoA (e.g., 50-100 µM).

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 30°C).

  • Monitor the baseline absorbance at a wavelength corresponding to the absorbance maximum of the MTA-CoA thioester bond (typically around 300 nm).

  • Initiate the reaction by adding a known amount of purified DmdD enzyme to the cuvette and mix thoroughly.

  • Continuously record the decrease in absorbance over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the MTA-CoA thioester bond. The extinction coefficient for similar enoyl-CoA compounds can be in the range of 6,000-7,000 M⁻¹cm⁻¹. It is recommended to experimentally determine the specific extinction coefficient for MTA-CoA.

Conclusion

The provided protocols offer robust methods for the synthesis of the DmdD substrate and the subsequent characterization of the enzyme's activity. The choice between the HPLC-based and spectrophotometric assay will depend on the specific research question and available instrumentation. The HPLC method provides direct quantification of both substrate and product, offering high specificity, while the spectrophotometric assay allows for continuous, real-time monitoring of the reaction, which is advantageous for kinetic studies. These tools are invaluable for researchers investigating the role of DmdD in marine biogeochemistry and for those in drug development seeking to identify and characterize novel enzyme inhibitors.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the identification and characterization of 3-(methylthio)acryloyl-CoA using tandem mass spectrometry (MS/MS). While specific experimental data for this molecule is not widely available, this document outlines the predicted fragmentation pattern based on the well-established behavior of acyl-CoA thioesters. Furthermore, a comprehensive experimental protocol for the analysis of short-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented, which can be adapted for this compound. This guide is intended to assist researchers in developing methods for the detection and quantification of this and similar metabolites in various biological matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoA molecules in positive ion mode tandem mass spectrometry is characterized by specific cleavage events that yield highly conserved product ions. Based on this established knowledge, a fragmentation pattern for this compound can be predicted.

The molecular weight of this compound is approximately 867.7 g/mol .[1] The fragmentation of its protonated molecule [M+H]⁺ is expected to follow the characteristic pathway of other acyl-CoA compounds.[2][3][4]

Key Predicted Fragmentation Events:

  • Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate (pADP) moiety: This is the most common fragmentation pathway for acyl-CoAs, resulting in a neutral loss of 507.0 Da.[2][5] This cleavage occurs at the pyrophosphate linkage.

  • Formation of the Adenosine Diphosphate Fragment Ion: A characteristic fragment ion is expected at a mass-to-charge ratio (m/z) of 428.0.[4] This ion corresponds to the protonated 3'-phosphoadenosine 5'-diphosphate.

  • Formation of the Acylium Ion: The remaining portion of the molecule, the 3-(methylthio)acryloyl pantetheine (B1680023) phosphodiester fragment, is also a characteristic product ion.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Description of Product Ion
868.1 [M+H]⁺361.1[M+H - 507.0]⁺: Resulting from the neutral loss of the pADP moiety.
868.1 [M+H]⁺428.0[C₁₀H₁₅N₅O₁₀P₂]⁺: The protonated 3'-phosphoadenosine 5'-diphosphate fragment.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs and can be optimized for this compound.[6][7][8]

2.1. Sample Preparation (from cell culture or tissue)

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile:water with 0.1% formic acid) to the cell pellet or homogenized tissue.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Mobile Phase A).

2.2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of polar acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-60% B

    • 10-12 min: 60-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Key MRM Transitions for this compound:

    • Precursor Ion (Q1): 868.1 m/z

    • Product Ion (Q3): 361.1 m/z (for quantification) and 428.0 m/z (for confirmation).

  • Collision Energy (CE): Optimization is required, but a starting range of 20-40 eV is suggested.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound in the mass spectrometer.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 868.1 Fragment1 [M+H - 507.0]⁺ m/z = 361.1 Precursor->Fragment1 Neutral Loss of pADP (-507.0 Da) Fragment2 pADP Fragment [C₁₀H₁₅N₅O₁₀P₂]⁺ m/z = 428.0 Precursor->Fragment2 Cleavage at pyrophosphate bond

Caption: Predicted MS/MS fragmentation of this compound.

Metabolic Context

This compound is an intermediate in the metabolism of methionine. Understanding its metabolic origin can be crucial for interpreting experimental results. For instance, alterations in the levels of this metabolite could be indicative of changes in methionine catabolism or related pathways.

The following diagram illustrates a simplified workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Cells or Tissue) B Metabolite Extraction A->B C Sample Cleanup & Concentration B->C D Reverse-Phase LC Separation C->D E Tandem Mass Spectrometry (MS/MS) D->E F Peak Integration & Quantification E->F G Data Analysis & Interpretation F->G

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

The provided application notes offer a foundational framework for the mass spectrometric analysis of this compound. By leveraging the predictable fragmentation behavior of acyl-CoAs and adapting established LC-MS/MS protocols, researchers can confidently develop robust methods for the detection and quantification of this and other short-chain acyl-CoA species. The successful application of these methods will enable a deeper understanding of the metabolic roles of these important molecules in various biological systems.

References

Protocol for Studying DmdD Enzyme Kinetics: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzyme 3-methylthioacryloyl-CoA hydratase (DmdD) is a key player in the catabolism of dimethylsulfoniopropionate (DMSP), a compound abundant in marine environments. As a member of the crotonase superfamily, DmdD catalyzes the hydration and subsequent hydrolysis of methylthioacryloyl-CoA (MTA-CoA) to produce acetaldehyde (B116499), methanethiol (B179389) (MeSH), coenzyme A (CoA), and carbon dioxide. Understanding the kinetic properties of DmdD is crucial for elucidating its catalytic mechanism and for the development of potential inhibitors that could have applications in microbial metabolism research and biotechnology.

These application notes provide a detailed protocol for determining the kinetic parameters of the DmdD enzyme. The described methods are suitable for researchers in academia and industry, including those involved in drug discovery and development who may be interested in targeting enzymes of the crotonase superfamily.

Signaling Pathway and Reaction

DmdD is involved in the bacterial DMSP demethylation pathway. The enzyme acts on the substrate methylthioacryloyl-CoA, which is an intermediate in this pathway. The overall reaction catalyzed by DmdD is as follows:

Methylthioacryloyl-CoA + 2 H₂O → Acetaldehyde + Methanethiol + Coenzyme A + CO₂

A diagram illustrating the DmdD-catalyzed reaction is provided below.

DmdD_Reaction cluster_reactants Reactants cluster_products Products MTA_CoA Methylthioacryloyl-CoA DmdD DmdD Enzyme MTA_CoA->DmdD H2O 2 H₂O H2O->DmdD Products Products DmdD->Products Acetaldehyde Acetaldehyde Products->Acetaldehyde MeSH Methanethiol (MeSH) Products->MeSH CoA Coenzyme A (CoA) Products->CoA CO2 CO₂ Products->CO2

DmdD-catalyzed reaction converting MTA-CoA to various products.

Data Presentation

Quantitative data from kinetic assays should be meticulously recorded and organized. The following tables provide a template for summarizing key kinetic parameters obtained from experimental data.

Table 1: Michaelis-Menten Kinetic Parameters for DmdD

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Methylthioacryloyl-CoA (MTA-CoA)ValueValueValueValue
Other SubstratesValueValueValueValue

Table 2: Inhibition Constants (K_i_) for DmdD Inhibitors

InhibitorType of InhibitionK_i_ (µM)IC₅₀ (µM)
Inhibitor Ae.g., CompetitiveValueValue
Inhibitor Be.g., Non-competitiveValueValue

Experimental Protocols

This section details the methodologies for expressing and purifying DmdD, synthesizing its substrate MTA-CoA, and performing kinetic assays.

Expression and Purification of Recombinant DmdD

A protocol for obtaining purified DmdD enzyme is essential for in vitro kinetic studies. The following is a general procedure based on methods for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the DmdD gene with a purification tag (e.g., His-tag)

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Transform the DmdD expression vector into a suitable E. coli strain.

  • Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DmdD protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Analyze the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Synthesis of Methylthioacryloyl-CoA (MTA-CoA)

The substrate MTA-CoA is not commercially available and needs to be synthesized. This can be achieved through the condensation of coenzyme A with 3-(methylthio)acrylic acid.

Materials:

  • Coenzyme A (lithium salt)

  • 3-(methylthio)acrylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous solvent (e.g., a mixture of acetone (B3395972) and water)

  • HPLC system for purification

Procedure: A detailed chemical synthesis protocol should be followed from a relevant literature source. The general steps involve:

  • Dissolving 3-(methylthio)acrylic acid in an appropriate anhydrous solvent.

  • Activating the carboxylic acid group using a coupling agent like DCC.

  • Adding coenzyme A to the reaction mixture.

  • Allowing the reaction to proceed for several hours at room temperature.

  • Monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Purifying the synthesized MTA-CoA using reverse-phase HPLC.

  • Lyophilizing the purified product and determining its concentration spectrophotometrically.

DmdD Enzyme Kinetic Assay

The activity of DmdD can be determined by monitoring the consumption of the substrate MTA-CoA or the formation of one of its products. A continuous spectrophotometric assay monitoring the decrease in absorbance of the MTA-CoA thioester bond at around 260 nm is a common method for crotonase superfamily enzymes. Alternatively, discontinuous assays can be employed to measure the formation of products like acetaldehyde, MeSH, or CoA.

3.1. Continuous Spectrophotometric Assay (Substrate Depletion)

This assay measures the hydration of the double bond in MTA-CoA, which leads to a decrease in absorbance.

Materials:

  • Purified DmdD enzyme

  • Synthesized MTA-CoA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of reading in the UV range

Procedure:

  • Prepare a stock solution of MTA-CoA in the assay buffer and determine its precise concentration spectrophotometrically.

  • Set up a reaction mixture in a cuvette or microplate well containing assay buffer and varying concentrations of MTA-CoA.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified DmdD enzyme.

  • Immediately monitor the decrease in absorbance at a wavelength where MTA-CoA absorbs significantly (e.g., around 260 nm or a specific peak for the thioester bond).

  • Record the absorbance change over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of MTA-CoA.

  • Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.

  • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

3.2. Discontinuous Assay for Acetaldehyde Production

This method involves stopping the enzymatic reaction at different time points and quantifying the amount of acetaldehyde produced.

Materials:

  • Purified DmdD enzyme

  • Synthesized MTA-CoA substrate

  • Assay buffer

  • Quenching solution (e.g., perchloric acid)

  • Commercial acetaldehyde assay kit (e.g., based on aldehyde dehydrogenase) or a validated HPLC method for acetaldehyde detection.

Procedure:

  • Set up reaction mixtures containing assay buffer, MTA-CoA, and DmdD enzyme.

  • Incubate the reactions at a constant temperature.

  • At specific time intervals, stop the reaction by adding a quenching solution.

  • Quantify the amount of acetaldehyde in each quenched sample using a commercial kit or HPLC.

  • Plot the concentration of acetaldehyde produced against time to determine the initial reaction velocity.

  • Vary the initial concentration of MTA-CoA to determine the Michaelis-Menten parameters.

3.3. Discontinuous Assay for Methanethiol (MeSH) Production

This assay measures the production of the thiol-containing product, MeSH.

Materials:

  • Purified DmdD enzyme

  • Synthesized MTA-CoA substrate

  • Assay buffer

  • Quenching solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent) solution

  • Spectrophotometer

Procedure:

  • Perform the enzymatic reaction as described in the acetaldehyde assay.

  • At different time points, stop the reaction.

  • Add DTNB solution to the quenched samples. DTNB reacts with thiols to produce a colored product that absorbs at 412 nm.

  • Measure the absorbance at 412 nm and calculate the concentration of MeSH using a standard curve.

  • Determine the initial reaction velocity and kinetic parameters.

3.4. Discontinuous Assay for Coenzyme A (CoA) Production

This assay quantifies the release of free CoA.

Materials:

  • Purified DmdD enzyme

  • Synthesized MTA-CoA substrate

  • Assay buffer

  • Quenching solution

  • Commercial Coenzyme A assay kit.

Procedure:

  • Follow the reaction setup and quenching steps as in the previous discontinuous assays.

  • Measure the concentration of free CoA in the quenched samples using a commercially available kit according to the manufacturer's instructions.

  • Calculate the initial reaction velocity and kinetic parameters.

DmdD Inhibition Assay

To identify and characterize inhibitors of DmdD, the kinetic assays described above can be adapted to include potential inhibitory compounds.

Materials:

  • Purified DmdD enzyme

  • Synthesized MTA-CoA substrate

  • Assay buffer

  • Potential inhibitor compounds

  • The same equipment and reagents as for the chosen kinetic assay.

Procedure:

  • Perform the DmdD kinetic assay in the presence of various concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to assess time-dependent inhibition.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the kinetic assay with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using Lineweaver-Burk or other diagnostic plots to determine the inhibition constant (K_i_).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying DmdD enzyme kinetics.

DmdD_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis Expression DmdD Expression & Purification Assay_Setup Assay Setup (Buffer, Substrate, Enzyme) Expression->Assay_Setup Synthesis MTA-CoA Substrate Synthesis Synthesis->Assay_Setup Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Assay_Setup->Data_Acquisition Inhibition_Assay Inhibition Assays (with Inhibitors) Assay_Setup->Inhibition_Assay Velocity_Calc Calculate Initial Velocities Data_Acquisition->Velocity_Calc Inhibition_Assay->Data_Acquisition MM_Kinetics Michaelis-Menten Kinetics (Km, Vmax) Velocity_Calc->MM_Kinetics Inhibition_Kinetics Inhibition Kinetics (Ki, IC50) Velocity_Calc->Inhibition_Kinetics

Workflow for the kinetic characterization of the DmdD enzyme.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the kinetic characterization of the DmdD enzyme. By following these detailed methodologies, researchers can obtain reliable kinetic data to further understand the function of this important enzyme and to screen for potential inhibitors. The successful application of these protocols will contribute to the growing body of knowledge on the crotonase superfamily and may aid in the development of novel therapeutic agents or biotechnological tools.

Application Notes and Protocols for Isotopic Labeling of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isotopic labeling of 3-(methylthio)acryloyl-CoA, a key intermediate in the microbial degradation of dimethylsulfoniopropionate (DMSP). The protocols described herein are essential for researchers studying sulfur metabolism, developing enzyme inhibitors, and for use in quantitative metabolomics studies employing stable isotope dilution techniques.

Introduction

This compound is an acyl-CoA thioester formed during the catabolism of DMSP, a significant organosulfur compound produced by marine phytoplankton. The study of its metabolic fate is crucial for understanding biogeochemical sulfur cycling. Isotopically labeled this compound serves as an invaluable tool for tracing its metabolic pathways, quantifying its cellular concentration, and for screening potential inhibitors of enzymes involved in its metabolism. These notes detail two primary methodologies for obtaining isotopically labeled this compound: a biosynthetic approach using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) and a chemo-enzymatic synthesis.

Methods Overview

Two distinct strategies for the isotopic labeling of this compound are presented:

  • Biosynthetic Labeling in Ruegeria pomeroyi : This method leverages the native metabolic pathway in a DMSP-catabolizing bacterium to produce this compound labeled with stable isotopes from supplemented precursors in the growth medium. This approach is advantageous for producing a biologically relevant labeled compound.

  • Chemo-enzymatic Synthesis : This hybrid approach involves the chemical synthesis of an isotopically labeled 3-(methylthio)acrylic acid precursor, followed by its enzymatic conversion to the corresponding CoA thioester. This method offers greater control over the position and type of isotopic label.

Biosynthetic Labeling Protocol

This protocol is based on the principles of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), adapted for the marine bacterium Ruegeria pomeroyi, which is known to metabolize DMSP.

Objective: To produce this compound with isotopic labels incorporated from precursors in the growth medium.

Materials:

  • Ruegeria pomeroyi (e.g., ATCC 700808)

  • Artificial seawater medium

  • DMSP

  • Isotopically labeled precursors (e.g., L-[¹³C₅,¹⁵N]-Methionine for ¹³C and ¹⁵N labeling, or Na₂³⁴SO₄ for ³⁴S labeling)

  • Bacterial growth and harvesting equipment (shaker incubator, centrifuge)

  • Cell lysis reagents (e.g., sonicator, lysozyme)

  • Solid-phase extraction (SPE) cartridges for purification

  • HPLC system for purification and analysis

  • Mass spectrometer for verification of labeling

Experimental Workflow:

biosynthetic_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis start Inoculate R. pomeroyi culture Grow in medium with isotopic precursor and DMSP start->culture harvest Harvest cells (centrifugation) culture->harvest lysis Cell Lysis (sonication) harvest->lysis clarify Clarify lysate (centrifugation) lysis->clarify spe Solid-Phase Extraction (SPE) clarify->spe hplc HPLC Purification spe->hplc ms Mass Spectrometry (Verification) hplc->ms

Caption: Workflow for the biosynthetic labeling of this compound.

Protocol:

  • Culture Preparation: Prepare an artificial seawater medium suitable for R. pomeroyi. Supplement the medium with DMSP as a carbon and sulfur source. For isotopic labeling, add the desired labeled precursor. For example, to label the methylthio group, use L-[¹³C₅,¹⁵N]-Methionine.

  • Inoculation and Growth: Inoculate the prepared medium with a starter culture of R. pomeroyi. Grow the culture in a shaker incubator at the optimal temperature (e.g., 30°C) until it reaches the late logarithmic growth phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C. Wash the cell pellet with a suitable buffer to remove residual medium.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication on ice.

  • Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble metabolites.

  • Purification:

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to partially purify the acyl-CoA thioesters from the clarified lysate.

    • High-Performance Liquid Chromatography (HPLC): Further purify the this compound using a reversed-phase HPLC column with an appropriate gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Verification: Confirm the identity and isotopic enrichment of the purified this compound using high-resolution mass spectrometry.

Expected Quantitative Data:

ParameterExpected ValueReference/Note
Isotopic Enrichment>95%Based on typical SILEC methods[1][2]
Yield1-5 µg per liter of cultureHighly dependent on culture conditions and extraction efficiency
Purity>98% (by HPLC)Achievable with multi-step purification

Chemo-enzymatic Synthesis Protocol

This protocol involves the chemical synthesis of isotopically labeled 3-(methylthio)acrylic acid, followed by its enzymatic conversion to this compound.

Objective: To synthesize this compound with a specific isotopic label in the acryloyl moiety.

Materials:

  • Isotopically labeled precursors (e.g., [¹³C₃]-acrolein, [³⁴S]-methyl mercaptan)

  • Reagents for chemical synthesis (e.g., base catalyst)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (a promiscuous enzyme may be required)

  • ATP, MgCl₂

  • Reaction buffer

  • HPLC system for purification and analysis

  • Mass spectrometer for verification

Experimental Workflow:

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation cluster_purification Purification & Analysis start Labeled Precursors ([13C3]-acrolein) reaction Catalytic addition of methyl mercaptan start->reaction product Labeled 3-(methylthio)acrylic acid reaction->product incubation Incubate with CoA, ATP, MgCl2, and Acyl-CoA Synthetase product->incubation hplc HPLC Purification incubation->hplc ms Mass Spectrometry (Verification) hplc->ms

Caption: Workflow for the chemo-enzymatic synthesis of labeled this compound.

Protocol:

  • Chemical Synthesis of Labeled 3-(methylthio)acrylic acid:

    • Synthesize labeled 3-(methylthio)propanal by the catalyzed addition of methyl mercaptan to acrolein.[3] For labeling, use isotopically labeled starting materials such as [¹³C₃]-acrolein.

    • Oxidize the resulting labeled 3-(methylthio)propanal to 3-(methylthio)acrylic acid.

    • Purify the labeled carboxylic acid product.

  • Enzymatic Ligation to CoA:

    • In a reaction buffer, combine the synthesized labeled 3-(methylthio)acrylic acid, Coenzyme A, ATP, and MgCl₂.

    • Initiate the reaction by adding a suitable acyl-CoA synthetase. A promiscuous enzyme may be necessary to accept the custom substrate.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours.

  • Purification:

    • Purify the resulting isotopically labeled this compound from the reaction mixture using reversed-phase HPLC.

  • Verification:

    • Confirm the identity and isotopic purity of the final product by high-resolution mass spectrometry.

Expected Quantitative Data:

ParameterExpected ValueReference/Note
Chemical Synthesis Yield40-60%Dependent on the specific synthetic route and scale
Enzymatic Conversion Yield30-70%Highly dependent on enzyme substrate specificity[4][5]
Overall Yield12-42%
Isotopic Purity>99%Dependent on the purity of the labeled precursors
Final Product Purity>98% (by HPLC)

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in the DMSP degradation pathway in Ruegeria pomeroyi.

metabolic_pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(methylthio)propionate DMSP->MMPA DmdA MTAP_CoA 3-(methylthio)propanoyl-CoA MMPA->MTAP_CoA DmdB MTA_CoA This compound MTAP_CoA->MTA_CoA DmdC Hydratase Methylthioacryloyl-CoA hydratase (DmdD) MTA_CoA->Hydratase Metabolites Acetaldehyde, CO2, Methanethiol, CoA Hydratase->Metabolites

Caption: DMSP degradation pathway highlighting this compound.

This pathway demonstrates that this compound is hydrated and subsequently cleaved by the enzyme methylthioacryloyl-CoA hydratase (DmdD).[6][7] The availability of isotopically labeled this compound is critical for studying the kinetics and mechanism of this and other related enzymes.

Applications

  • Metabolic Flux Analysis: Tracing the flow of carbon and sulfur atoms through microbial metabolic networks.

  • Enzyme Characterization: Serving as a substrate for kinetic studies of enzymes like methylthioacryloyl-CoA hydratase.

  • Quantitative Metabolomics: Acting as an internal standard for the accurate quantification of endogenous this compound levels in biological samples by mass spectrometry.[8]

  • Drug Discovery: Aiding in the screening and characterization of inhibitors targeting enzymes in the DMSP degradation pathway, which could have applications in controlling oceanic sulfur cycling or as novel antimicrobial targets.

References

Application Notes and Protocols for the Purification of Recombinant (Methylthio)acryloyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylthio)acryloyl-CoA hydratase, also known as DmdD, is a key enzyme in the degradation pathway of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound produced by marine phytoplankton.[1] This enzyme catalyzes the hydration of (methylthio)acryloyl-CoA to 3-hydroxy-3-(methylthio)propanoyl-CoA. Its role in detoxifying acrylate, a byproduct of DMSP metabolism, makes it a subject of interest for both environmental and biotechnological research.[2][3] These application notes provide a comprehensive protocol for the expression and purification of recombinant (methylthio)acryloyl-CoA hydratase from Escherichia coli.

Data Presentation

A successful purification of recombinant (methylthio)acryloyl-CoA hydratase should yield a highly pure and active enzyme. The following table represents a typical purification summary for a His-tagged construct of the enzyme expressed in E. coli.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate50010002.01001
Ni-NTA Affinity2585034.08517
Size Exclusion Chromatography1872040.07220

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions, expression levels, and the activity of the recombinant protein.

Experimental Protocols

The following protocols describe the expression and a two-step purification process for recombinant His-tagged (methylthio)acryloyl-CoA hydratase from E. coli.

Expression of Recombinant (Methylthio)acryloyl-CoA Hydratase in E. coli

This protocol is designed for the expression of a C-terminally His-tagged (methylthio)acryloyl-CoA hydratase in the E. coli strain BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid containing the (methylthio)acryloyl-CoA hydratase gene.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3).

  • Incubate the culture overnight at 37°C with shaking at 220 rpm.

  • The following day, inoculate 1 L of LB broth with the overnight culture.

  • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for an additional 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of Recombinant (Methylthio)acryloyl-CoA Hydratase

This protocol involves cell lysis followed by two chromatographic steps: immobilized metal affinity chromatography (IMAC) and size exclusion chromatography (SEC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

  • Sonicator.

Procedure:

  • Thaw the cell pellet on ice and resuspend it in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate the suspension on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells by sonication on ice. Use short bursts of 15 seconds followed by 45 seconds of cooling to prevent overheating. Repeat until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble recombinant protein.

Materials:

  • Ni-NTA Agarose resin.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Procedure:

  • Equilibrate the Ni-NTA resin with 5 column volumes of Lysis Buffer (without lysozyme and PMSF).

  • Load the clarified cell lysate onto the equilibrated column.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

Materials:

  • SEC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Size exclusion chromatography column (e.g., Superdex 200).

Procedure:

  • Pool the fractions from the IMAC step that contain the highest concentration of the target protein.

  • Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL) using a centrifugal filter device.

  • Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.

  • Load the concentrated protein sample onto the equilibrated column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the purest fractions containing the monomeric form of the protein.

Enzyme Activity Assay

The activity of (methylthio)acryloyl-CoA hydratase can be determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the thioester bond of the substrate, (methylthio)acryloyl-CoA.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0).

  • Substrate: (methylthio)acryloyl-CoA.

  • UV-transparent cuvettes.

  • Spectrophotometer capable of reading at 263 nm.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and a known concentration of (methylthio)acryloyl-CoA in a cuvette.

  • Initiate the reaction by adding a small amount of the purified enzyme to the reaction mixture.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over time.

  • The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of (methylthio)acryloyl-CoA at 263 nm. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Experimental Workflow

Purification_Workflow cluster_Expression Gene Expression cluster_Purification Protein Purification cluster_Analysis Analysis Transformation Transformation into E. coli Cell_Culture Cell Culture & Growth Transformation->Cell_Culture Induction IPTG Induction Cell_Culture->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC SEC Size Exclusion Chromatography IMAC->SEC SDS_PAGE SDS-PAGE Analysis IMAC->SDS_PAGE SEC->SDS_PAGE Purified_Protein Purified Protein SEC->Purified_Protein Activity_Assay Enzyme Activity Assay Purified_Protein->Activity_Assay

Caption: Workflow for the purification of recombinant (methylthio)acryloyl-CoA hydratase.

Metabolic Pathway

DMSP_Degradation DMSP Dimethylsulfoniopropionate (DMSP) MMPA Methylmercaptopropionate DMSP->MMPA Demethylation MMPA_CoA MMPA-CoA MMPA->MMPA_CoA CoA Ligation MT_Acryloyl_CoA (Methylthio)acryloyl-CoA MMPA_CoA->MT_Acryloyl_CoA Dehydrogenation Hydratase (Methylthio)acryloyl-CoA Hydratase (DmdD) MT_Acryloyl_CoA->Hydratase Product 3-Hydroxy-3-(methylthio)propanoyl-CoA Hydratase->Product Hydration Further_Metabolism Further Metabolism Product->Further_Metabolism

Caption: Role of (methylthio)acryloyl-CoA hydratase in DMSP degradation.

References

Application Note: Quantification of 3-(methylthio)acryloyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(methylthio)acryloyl-CoA is a pivotal intermediate in the demethylation pathway of DMSP, a significant organosulfur compound produced by marine phytoplankton. The catabolism of DMSP by marine bacteria plays a crucial role in the global sulfur cycle. Accurate quantification of intermediates like this compound is essential for studying the kinetics and regulation of this pathway, understanding microbial sulfur metabolism, and exploring potential biotechnological applications.

This application note details a comprehensive workflow, from the synthesis of a this compound standard to its quantification in bacterial cell lysates by LC-MS/MS.

Metabolic Pathway Context

In marine bacteria, one of the primary degradation routes for DMSP is the demethylation pathway. This pathway converts DMSP into methanethiol (B179389) (MeSH), a volatile sulfur compound, and a three-carbon moiety that can be assimilated into central metabolism. This compound is a key intermediate in this process.[1]

DMSP_Demethylation_Pathway cluster_pathway DMSP Demethylation Pathway DMSP 3-(dimethylsulfonio)propanoate (DMSP) MMPA 3-(methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(methylthio)propionyl-CoA MMPA->MMPA_CoA CoA Ligase MTA_CoA This compound MMPA_CoA->MTA_CoA DmdC (Acyl-CoA Dehydrogenase) MeSH Methanethiol (MeSH) MMPA_CoA->MeSH DmdB HP_CoA 3-hydroxypropionyl-CoA MTA_CoA->HP_CoA (methylthio)acryloyl-CoA hydratase Mal_SA Malonyl semialdehyde HP_CoA->Mal_SA Ac_CoA Acetyl-CoA Mal_SA->Ac_CoA

Caption: DMSP demethylation pathway. (Within 100 characters)

Synthesis of this compound Standard

Since a commercial standard for this compound is not available, it must be synthesized. The following protocol is adapted from general methods for synthesizing acyl-CoA thioesters from their corresponding carboxylic acids via a 1-acylimidazole intermediate.[2]

Materials:

  • 3-(methylthio)acrylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt (CoA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (TEA)

  • Sodium bicarbonate solution (5% w/v)

  • HPLC-grade water and acetonitrile

  • Formic acid

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve 10 mg of 3-(methylthio)acrylic acid in 1 mL of anhydrous THF.

    • Add a 1.2 molar equivalent of CDI to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour to form the 1-(3-(methylthio)acryloyl)imidazole intermediate.

  • Thioesterification:

    • In a separate vial, dissolve 25 mg of Coenzyme A (trilithium salt) in 2 mL of 5% sodium bicarbonate solution. Adjust the pH to ~7.5-8.0 with triethylamine if necessary.

    • Slowly add the activated 1-(3-(methylthio)acryloyl)imidazole solution from step 1 to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC if possible.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH ~3-4 with formic acid.

    • Filter the solution through a 0.22 µm syringe filter.

    • Purify the this compound using reverse-phase HPLC (e.g., a C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect fractions containing the product peak.

  • Confirmation and Quantification:

    • Confirm the identity of the product by high-resolution mass spectrometry. The expected exact mass can be calculated from its chemical formula (C25H40N7O17P3S2).

    • Quantify the purified standard using its UV absorbance at 260 nm in a pH 7.0 buffer, using an extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹.

    • Lyophilize the purified fractions and store the standard at -80°C.

LC-MS/MS Quantification Protocol

This protocol provides a method for the extraction and quantification of this compound from bacterial cell pellets.

Sample Preparation: Acyl-CoA Extraction

This procedure is adapted from established methods for extracting short-chain acyl-CoAs from cell cultures.[3][4]

Materials:

  • Bacterial cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal Standard (IS): e.g., Propionyl-[¹³C₃]-CoA or another stable isotope-labeled acyl-CoA not expected to be in the sample.

Protocol:

  • Cell Harvesting:

    • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

    • Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.

  • Extraction:

    • Resuspend the final cell pellet in 500 µL of pre-chilled (-20°C) Extraction Solvent.

    • Spike the suspension with the internal standard at a known concentration.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

    • Vortex the lysate vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Finalization:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 10% Acetonitrile in water with 0.1% formic acid).

    • Vortex, centrifuge to pellet any remaining debris, and transfer the supernatant to an LC-MS vial.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

  • Column: Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    8.0 40
    9.0 95
    11.0 95
    11.1 2

    | 14.0 | 2 |

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: Acyl-CoA species typically undergo a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), which has a mass of 507.003 Da.[5] The precursor ion will be [M+H]⁺.

Data Presentation and Quantitative Analysis

A standard curve should be prepared by serially diluting the synthesized this compound standard and spiking it into the extraction solvent containing the internal standard. The standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Description
This compound 868.12362.11[M+H - 507]⁺ (Quantitative)
868.12428.04Adenosine diphosphate (B83284) fragment (Qualitative)
Internal Standard (e.g., Propionyl-[¹³C₃]-CoA) 813.15307.14[M+H - 507]⁺

Note: The precursor ion m/z is calculated based on the monoisotopic mass of this compound (C₂₅H₄₀N₇O₁₇P₃S₂), which is 867.1135 Da.

Table 2: Example Quantitative Data Summary (to be populated by user)

ParameterResult
Linearity (r²)> 0.99
Linear Rangee.g., 1 - 1000 nM
Limit of Detection (LOD)e.g., 0.5 nM
Limit of Quantification (LOQ)e.g., 1.0 nM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Recovery (%)85 - 115%

Experimental Workflow Visualization

The overall workflow from standard synthesis to final quantification is summarized below.

Analytical_Workflow cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis s1 Synthesize this compound s2 Purify by HPLC s1->s2 s3 Confirm & Quantify (MS & UV) s2->s3 s4 Prepare Standard Curve s3->s4 a1 LC-MS/MS Analysis (MRM Mode) s4->a1 p1 Harvest Bacterial Cells p2 Lyse & Extract with Solvent (Spike with Internal Standard) p1->p2 p3 Precipitate Protein p2->p3 p4 Dry & Reconstitute Extract p3->p4 p4->a1 a2 Data Processing a1->a2 a3 Quantification using Standard Curve a2->a3

Caption: Workflow for this compound quantification. (Within 100 characters)

References

Troubleshooting & Optimization

stability issues of 3-(methylthio)acryloyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(methylthio)acryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The primary stability concern is its susceptibility to hydrolysis of the thioester bond, which is a common characteristic of acyl-CoA compounds. This reaction breaks down this compound into 3-(methylthio)acrylic acid and coenzyme A. Additionally, non-enzymatic hydration of the acryloyl moiety can occur.

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of thioesters like this compound is significantly influenced by pH and temperature.

  • pH: Thioester hydrolysis is generally slower in acidic conditions and is catalyzed by bases. Therefore, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is recommended for short-term storage and during experiments to minimize degradation.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other non-enzymatic degradation reactions. For this reason, it is crucial to keep solutions of this compound on ice during experiments and store them at -80°C for the long term.

Q3: What are the expected degradation products of this compound in an aqueous buffer?

A3: In an aqueous buffer, this compound is expected to degrade primarily into 3-(methylthio)acrylic acid and coenzyme A via hydrolysis of the thioester bond. Another potential degradation product is 3-hydroxy-3-(methylthio)propanoyl-CoA, formed through the non-enzymatic hydration of the double bond in the acryloyl group.

Q4: How should I prepare and store my this compound solutions to ensure stability?

A4: To ensure the stability of your this compound solutions, follow these guidelines:

  • Preparation: Prepare solutions fresh whenever possible. Use a slightly acidic buffer (pH 6.0-7.0).

  • Short-term storage: For use within a few hours, keep the solution on ice (+4°C).

  • Long-term storage: For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent enzyme kinetics or lower than expected activity. Degradation of this compound substrate.1. Prepare fresh solutions of this compound for each experiment.2. Verify the pH of your buffer; ensure it is in the optimal range for stability (pH 6.0-7.0).3. Keep all solutions and reaction mixtures on ice as much as possible.4. Perform a quality control check on your stock solution using HPLC or a similar method to confirm its concentration and purity.
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS). Non-enzymatic degradation of this compound.1. Identify the unexpected peaks by comparing their retention times/mass-to-charge ratios with those of potential degradation products like 3-(methylthio)acrylic acid and coenzyme A.2. Run a control sample of this compound in your reaction buffer incubated for the same duration and at the same temperature as your experiment to monitor for non-enzymatic degradation.
High background signal in assays. Spontaneous reaction or degradation of this compound.1. Include a "no-enzyme" control in your assay to measure the rate of non-enzymatic background reaction.2. Subtract the background rate from your enzyme-catalyzed reaction rate.3. Optimize assay conditions (e.g., lower temperature, shorter incubation time) to minimize the background signal.

Quantitative Data Summary

Compound Conditions Half-life for Hydrolysis Reference
S-methyl thioacetate (B1230152)pH 7, 23°C155 days[1]

Note: The stability of this compound may differ from S-methyl thioacetate due to its more complex structure.

Experimental Protocols

Protocol for Handling and Short-Term Storage of this compound

  • Reconstitution: If starting from a lyophilized powder, reconstitute in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Concentration Determination: After reconstitution, determine the precise concentration using a spectrophotometer, measuring the absorbance at 260 nm (for the adenine (B156593) portion of CoA) or by using a specific assay for thioesters.

  • Aliquoting: Immediately after reconstitution and concentration determination, aliquot the solution into single-use volumes appropriate for your experiments.

  • Short-Term Storage: For immediate use (within the same day), keep the aliquots on ice (+4°C).

  • Long-Term Storage: For storage longer than one day, flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results? check_substrate Check Substrate Stability start->check_substrate prepare_fresh Prepare Fresh Substrate Solution check_substrate->prepare_fresh If degradation is suspected optimize_conditions Optimize Experimental Conditions prepare_fresh->optimize_conditions adjust_ph_temp Adjust Buffer pH (6.0-7.0) and Lower Temperature optimize_conditions->adjust_ph_temp run_controls Run Appropriate Controls analyze_degradation Analyze for Degradation Products (e.g., HPLC, LC-MS) run_controls->analyze_degradation no_enzyme_control Include 'No-Enzyme' Control run_controls->no_enzyme_control end_consistent Consistent Results analyze_degradation->end_consistent If no degradation is observed end_inconsistent Further Investigation Needed analyze_degradation->end_inconsistent If degradation is confirmed adjust_ph_temp->run_controls no_enzyme_control->end_consistent

Caption: Troubleshooting workflow for stability issues.

DegradationPathway main_compound This compound hydration_product 3-hydroxy-3-(methylthio)propanoyl-CoA main_compound->hydration_product + H₂O (Hydration) center1 main_compound->center1 hydrolysis_product1 3-(methylthio)acrylic acid hydrolysis_product2 Coenzyme A center1->hydrolysis_product1 + H₂O (Hydrolysis) center1->hydrolysis_product2 + H₂O (Hydrolysis) center2

Caption: Degradation pathways of this compound.

References

common challenges in the synthesis of acyl-CoA thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical and enzymatic synthesis of these critical molecules. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: My acyl-CoA thioester is degrading during storage. How can I improve its stability?

A1: Acyl-CoA thioesters are susceptible to hydrolysis. For optimal stability, store your purified product as a lyophilized powder at -80°C. If it must be in solution, use a slightly acidic buffer (e.g., pH 4.0-6.0) and store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Acyl-CoA thioesterases, which hydrolyze the thioester bond, are ubiquitous, so maintaining sterile, nuclease-free conditions is also critical.[1]

Q2: Which is better for my application: chemical or enzymatic synthesis?

A2: The choice depends on your specific needs. Chemical synthesis is often faster and suitable for a wide range of acyl groups, including unnatural ones. However, it can suffer from side reactions and may require more extensive purification.[2] Enzymatic synthesis, using an acyl-CoA synthetase (ACS), is highly specific, yielding the correct thioester with high fidelity, which is ideal for biologically active molecules.[2][3] However, the enzyme may have limited substrate scope and can be subject to feedback inhibition.[4]

Q3: I'm having trouble dissolving Coenzyme A (CoA-SH) in an organic solvent for my chemical synthesis. What should I do?

A3: The low solubility of the highly polar Coenzyme A trilithium salt in most organic solvents is a common challenge.[5] To overcome this, reactions are often performed in aqueous buffer systems at a controlled pH (typically 7.5-8.0) or in mixed aqueous/organic solvent systems.[5]

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of an acyl-CoA thioester.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Acyl_Source Acyl Source (e.g., Fatty Acid) Activation Activation of Carboxylic Acid Acyl_Source->Activation e.g., EDC, NHS Coupling Coupling with Coenzyme A Activation->Coupling Crude Crude Acyl-CoA Coupling->Crude Purification Purification (e.g., HPLC) Crude->Purification Analysis Analysis & QC (LC-MS, NMR) Purification->Analysis Final_Product Pure Acyl-CoA Analysis->Final_Product G Start Low Yield in Chemical Synthesis Check_Reagents Are reagents (CoA, acid, coupling agents) fresh and pure? Start->Check_Reagents Check_pH Is the reaction pH optimal (e.g., 4.5-7.5 for EDC)? Check_Reagents->Check_pH Yes Replace_Reagents Solution: Use fresh, high-purity reagents. Check CoA for oxidation. Check_Reagents->Replace_Reagents No Check_Temp Is the reaction temperature controlled (e.g., on ice)? Check_pH->Check_Temp Yes Adjust_pH Solution: Optimize pH using a non-interfering buffer. Check_pH->Adjust_pH No Check_Stoichiometry Is the stoichiometry correct? (Excess of activated acid?) Check_Temp->Check_Stoichiometry Yes Adjust_Temp Solution: Run reaction at lower temperature to slow side reactions. Check_Temp->Adjust_Temp No Adjust_Stoichiometry Solution: Adjust molar ratios. Consider adding activated acid stepwise. Check_Stoichiometry->Adjust_Stoichiometry No Add_NHS Consider adding NHS/Sulfo-NHS to stabilize the intermediate. Check_Stoichiometry->Add_NHS Yes G FA Fatty Acid Enzyme Acyl-CoA Synthetase FA->Enzyme ATP ATP ATP->Enzyme Acyl_AMP Acyl-AMP Intermediate PPi PPi Acyl_AMP->PPi CoA CoA-SH Acyl_AMP->CoA CoA->Enzyme Acyl_CoA Acyl-CoA Inhibitor Product Inhibition Acyl_CoA->Inhibitor AMP AMP Enzyme->Acyl_AMP Enzyme->Acyl_CoA Enzyme->AMP Inhibitor->Enzyme

References

Technical Support Center: (Methylthio)acryloyl-CoA Hydratase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (methylthio)acryloyl-CoA hydratase enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of (methylthio)acryloyl-CoA hydratase?

A1: (Methylthio)acryloyl-CoA hydratase (EC 4.2.1.155) is an enzyme involved in the degradation pathway of 3-(dimethylsulfonio)propanoate (DMSP), a significant osmolyte produced by marine phytoplankton. The enzyme catalyzes the hydration of (methylthio)acryloyl-CoA. It has been isolated from the bacterium Ruegeria pomeroyi.[1]

Q2: Is there a standard, commercially available kit for assaying (methylthio)acryloyl-CoA hydratase activity?

A2: Currently, there are no commercially available kits specifically for assaying (methylthio)acryloyl-CoA hydratase activity. Assays must be developed in-house.

Q3: What are the main challenges in assaying this enzyme?

A3: The primary challenges are the instability and lack of commercial availability of the substrate, (methylthio)acryloyl-CoA. This necessitates either chemical or enzymatic synthesis of the substrate, which can be a source of variability and experimental error.[2]

Q4: Can I use a standard spectrophotometric assay to measure enzyme activity?

A4: While a direct, validated spectrophotometric assay is not well-documented in the literature, it may be possible to adapt existing methods. One potential approach is to monitor the consumption of the substrate, which has a characteristic UV absorbance, or to use a coupled assay. However, due to substrate instability, a discontinuous assay method like LC-MS has been used for the related enzyme acryloyl-CoA hydratase and may be more reliable.[2]

Q5: What are the expected kinetic parameters for this enzyme?

Troubleshooting Guides

Issue 1: No or Very Low Enzyme Activity
Possible Cause Suggested Solution
Inactive Enzyme Store purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Keep on ice during experimental setup. Confirm protein integrity via SDS-PAGE.
Substrate Degradation Synthesize or generate (methylthio)acryloyl-CoA fresh for each experiment. The related acryloyl-CoA is known to be unstable.[2] Keep the substrate stock on ice and add it to the reaction mixture immediately before starting the measurement.
Incorrect Assay Conditions Optimize pH and temperature. While specific optima are not published, a starting point for many hydratases is a neutral pH (7.0-8.0) and a temperature of 25-37°C.
Missing Cofactors While (methylthio)acryloyl-CoA hydratase is not known to require cofactors, ensure your buffer does not contain chelating agents like EDTA that could sequester essential divalent cations if they are unexpectedly required.
Inhibitory Compounds Ensure all reagents are high purity. Contaminants in CoA or substrate precursors could inhibit the enzyme.
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Suggested Solution
Spontaneous Substrate Hydration The substrate (methylthio)acryloyl-CoA may be unstable and undergo spontaneous hydration.[2] Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from the rate observed with the enzyme.
Precipitation of Reagents Visually inspect the assay mixture for any turbidity. Ensure all components are fully dissolved in the assay buffer. This can be an issue with high concentrations of substrate or buffer salts.
Interference with Spectrophotometric Assay If using a thiol-reactive reagent like DTNB to measure CoASH release (in a potential reverse reaction or with a coupled enzyme), reducing agents in your buffer (e.g., DTT, BME) will interfere. Use a buffer without these agents for the assay itself.
Substrate Purity Impurities in the synthesized (methylthio)acryloyl-CoA can contribute to background absorbance or inhibit the reaction. Purify the substrate by HPLC if necessary.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Inconsistent Substrate Quality If synthesizing the substrate in batches, each batch must be quantified accurately (e.g., by measuring absorbance at ~260 nm for the adenine (B156593) moiety of CoA). Small variations in concentration can lead to large differences in reaction rates.
Pipetting Errors Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme, which is typically used at low concentrations.
Temperature Fluctuations Use a temperature-controlled cuvette holder or plate reader to ensure a constant temperature throughout the assay.
Timing Inconsistencies For discontinuous assays (like LC-MS), precise timing of starting and stopping the reaction is critical. Use a timer and a consistent method for quenching the reaction.

Experimental Protocols

Protocol 1: In Situ Enzymatic Synthesis of (Methylthio)acryloyl-CoA and LC-MS Based Assay

This method is adapted from the assay for acryloyl-CoA hydratase and is recommended for reliable quantification.[2]

Materials:

  • 3-(methylthio)acrylic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • A suitable CoA ligase (e.g., PrpE)

  • Purified (methylthio)acryloyl-CoA hydratase

  • Hydrochloric acid (for quenching)

  • HPLC system coupled to a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

Methodology:

  • Substrate Synthesis Reaction:

    • In a microcentrifuge tube, prepare the following mixture:

      • 0.5 mM 3-(methylthio)acrylic acid

      • 0.5 mM CoA

      • 0.5 mM ATP

      • 5 mM MgCl₂

      • 10 µM CoA ligase

    • Incubate at 37°C for 2 hours to generate (methylthio)acryloyl-CoA.

  • Hydratase Reaction:

    • Add purified (methylthio)acryloyl-CoA hydratase to the above mixture to a final concentration of 1 µM.

    • Incubate for a defined period (e.g., 5-10 minutes).

    • Quench the reaction by adding HCl to a final concentration of 1 mM.

  • LC-MS Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Inject the supernatant onto the C18 column.

    • Elute with a suitable gradient (e.g., a linear gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

    • Monitor the disappearance of the (methylthio)acryloyl-CoA mass peak and the appearance of the hydrated product mass peak.

Protocol 2: Proposed Continuous Spectrophotometric Assay

This is a proposed assay based on monitoring the decrease in absorbance of the enoyl-CoA thioester bond. Note: This method requires validation.

Principle: The double bond in the enoyl-CoA substrate has a characteristic UV absorbance around 263 nm. The hydration of this bond by the enzyme will lead to a decrease in absorbance at this wavelength.

Materials:

  • Synthesized and purified (methylthio)acryloyl-CoA

  • Purified (methylthio)acryloyl-CoA hydratase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes or microplate

  • UV/Vis spectrophotometer

Methodology:

  • Determine the λmax of (methylthio)acryloyl-CoA:

    • Scan the absorbance of your synthesized substrate from 220 nm to 340 nm to determine the precise wavelength of maximum absorbance for the thioester double bond.

  • Assay Procedure:

    • In a cuvette, mix the assay buffer and a specific concentration of (methylthio)acryloyl-CoA (start with a concentration around a predicted Km, e.g., 50-100 µM).

    • Place the cuvette in the spectrophotometer and record a stable baseline at the determined λmax.

    • Initiate the reaction by adding a small volume of purified (methylthio)acryloyl-CoA hydratase.

    • Monitor the decrease in absorbance over time.

    • The initial linear rate of absorbance decrease is proportional to the enzyme activity.

Visualizations

experimental_workflow cluster_synthesis Substrate Synthesis (In Situ) cluster_assay Enzymatic Assay cluster_analysis Analysis s1 3-(methylthio)acrylic acid + CoA + ATP s3 (methylthio)acryloyl-CoA s1->s3 2h @ 37°C s2 CoA Ligase s2->s3 a1 (methylthio)acryloyl-CoA a2 Add Hydratase Enzyme a1->a2 a3 Hydrated Product a2->a3 5-10 min q1 Quench Reaction (HCl) a3->q1 an1 LC-MS Analysis q1->an1 res Quantify Substrate & Product an1->res

Caption: Workflow for the LC-MS based (methylthio)acryloyl-CoA hydratase assay.

troubleshooting_logic start Problem: No/Low Activity sub1 Is Substrate Freshly Prepared? start->sub1 sub1_yes Yes sub1->sub1_yes sub1_no No sub1->sub1_no enz1 Is Enzyme Activity Confirmed? sub1_yes->enz1 Check sol_sub Prepare fresh substrate. Keep on ice. sub1_no->sol_sub Fix enz1_yes Yes enz1->enz1_yes enz1_no No enz1->enz1_no cond1 Are Assay Conditions (pH, Temp) Optimal? enz1_yes->cond1 Check sol_enz Check enzyme storage. Run positive control if available. Verify with SDS-PAGE. enz1_no->sol_enz Fix cond1_yes Yes cond1->cond1_yes cond1_no No cond1->cond1_no final Consider other issues: - Inhibitors - Incorrect buffer cond1_yes->final Investigate sol_cond Perform pH and temperature optimization experiments. cond1_no->sol_cond Fix

References

Technical Support Center: Optimizing Enzyme Assay Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a general framework for optimizing enzyme buffer conditions. The specific enzyme "DmdD" was not found in the scientific literature as a standard designation. The protocols and advice provided here are based on established principles of enzymology and should be adapted for your specific enzyme of interest.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing buffer conditions to achieve maximal enzyme activity and stability.

Frequently Asked Questions (FAQs)

Q1: Why is buffer selection critical for my enzyme assay?

A1: The buffer is crucial for several reasons:

  • pH Maintenance: Enzymes have an optimal pH at which they exhibit maximum activity. The buffer maintains a stable pH throughout the reaction, preventing denaturation or reduced efficiency due to pH fluctuations.[1][2]

  • Ionic Environment: The ionic strength of the buffer can influence enzyme structure, stability, and substrate binding by affecting electrostatic interactions.[3][4]

  • Component Compatibility: Buffer components should not interfere with the enzyme, substrate, or detection method.[1] For example, phosphate (B84403) buffers can inhibit some kinases, while Tris buffers may chelate necessary metal ions.[1]

Q2: My enzyme activity is lower than expected. What are the common buffer-related causes?

A2: Low enzyme activity can stem from several buffer issues:

  • Suboptimal pH: The buffer's pH may be outside the enzyme's optimal range, leading to reduced catalytic efficiency.[2]

  • Incorrect Ionic Strength: Both excessively high and low ionic strengths can inhibit enzyme activity by disrupting necessary electrostatic interactions for substrate binding or by causing instability.[4][5]

  • Buffer Interference: The buffer itself might be inhibiting the enzyme. It's advisable to test different buffer systems at the same pH to rule this out.[6]

  • Temperature Effects on Buffer pH: The pH of some buffers, like Tris, is highly sensitive to temperature changes.[7][8] Ensure the buffer's pH is adjusted at the intended assay temperature.[9]

Q3: I'm observing high background noise in my assay. Could the buffer be the cause?

A3: Yes, the buffer can contribute to high background signals. This can happen if a buffer component interferes with your detection method (e.g., absorbance or fluorescence) or if the buffer promotes the non-enzymatic degradation of your substrate.[10] Running a "buffer-only" control can help identify if the buffer itself is contributing to the background signal.

Q4: How do I choose the right buffer for a specific pH range?

A4: Select a buffer whose pKa is as close as possible to the desired assay pH, ideally within ±1 pH unit. This ensures the buffer has adequate buffering capacity. Refer to the table below for common biological buffers and their effective pH ranges.

Troubleshooting Guide

Problem Possible Buffer-Related Cause Recommended Solution
No or Very Low Enzyme Activity The pH of the buffer is far from the enzyme's optimum.Perform a pH optimization experiment using a broad range of buffers to identify the optimal pH.
The ionic strength is too high or too low, inhibiting the enzyme.Test a range of salt concentrations (e.g., 0-200 mM NaCl or KCl) in your optimized buffer to find the optimal ionic strength.
A component of the buffer (e.g., phosphate, citrate) is inhibiting the enzyme.Test alternative buffer systems with the same pH to see if activity improves.
Poor Reproducibility (High CV%) The buffer was not prepared at the assay temperature, causing pH shifts.Always prepare and pH your buffer at the temperature at which you will perform the assay.[9]
Inconsistent mixing of buffer components or samples.Ensure thorough mixing of all reagents in the assay wells.
The buffer has degraded or is contaminated.Prepare fresh buffer solutions using high-purity reagents. Check for signs of microbial growth in stored buffers.[8]
High Background Signal Buffer components are interfering with the detection method.Run a control containing only the buffer and detection reagents to check for interference.
The buffer is promoting the spontaneous degradation of the substrate.Measure the signal of a "substrate-only" control in the buffer over time. If the signal increases, consider a different buffer or fresh substrate.
Assay Signal Drifts Over Time The buffer's pH is unstable over the course of the reaction.Ensure you are using the buffer within its effective buffering range (pKa ± 1). Increase the buffer concentration if necessary.

Data Presentation: Buffer Selection and Ionic Strength

Table 1: Common Biological Buffers and Their Properties

BufferpKa at 25°CEffective pH RangeTemperature Dependence (ΔpKa/°C)Notes
Citrate3.13, 4.76, 6.402.1 - 7.4-0.002Can chelate divalent cations (e.g., Mg²⁺, Ca²⁺).[7][11]
Acetate4.763.6 - 5.6-0.002A practical choice for acidic conditions.[11]
MES6.155.5 - 6.7-0.011A "Good's" buffer; minimal metal ion binding.
Phosphate7.205.8 - 8.0-0.003Can inhibit some enzymes (e.g., kinases).[1]
MOPS7.206.5 - 7.9-0.015A "Good's" buffer.
HEPES7.556.8 - 8.2-0.014A common "Good's" buffer in cell culture and enzyme assays.[1]
Tris8.067.2 - 9.0-0.031pH is highly sensitive to temperature changes.[6][7]
Glycine-NaOH9.608.6 - 10.6-0.025Often used for assays requiring alkaline conditions.

Table 2: General Effects of Ionic Strength on Enzyme Activity

Ionic StrengthPotential Effects
Low May be necessary for enzymes that rely on electrostatic interactions for substrate binding. However, very low ionic strength can lead to enzyme instability.
Optimal Maximizes enzyme activity by balancing enzyme stability and favorable enzyme-substrate interactions.
High Can stabilize some enzymes and prevent non-specific interactions. However, excessively high concentrations can be inhibitory by "shielding" electrostatic interactions required for substrate binding or by causing the enzyme to "salt out".[3]

Experimental Protocols

Protocol 1: Optimization of Buffer pH

This protocol outlines a method to determine the optimal pH for enzyme activity using a variety of buffers.

  • Buffer Preparation: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0, Glycine-NaOH pH 9.0). For each buffer system, create a series of solutions at different pH values (e.g., in 0.5 pH unit increments). Adjust the final pH at the intended assay temperature.[2]

  • Master Mix Preparation: For each pH point, prepare a master mix containing the buffer, substrate, and any necessary cofactors.

  • Reaction Setup: In a 96-well plate, add the master mix for each pH value to triplicate wells. Include "no enzyme" controls for each buffer and pH to measure background signal.

  • Reaction Initiation: Equilibrate the plate to the desired assay temperature. Initiate the reaction by adding a fixed concentration of your enzyme to all wells (except the "no enzyme" controls).

  • Activity Measurement: Immediately place the plate in a plate reader and measure the rate of product formation or substrate consumption using a suitable detection method.

  • Data Analysis: Subtract the rate of the "no enzyme" control from the corresponding experimental wells. Plot the average enzyme activity (rate) as a function of pH to determine the optimal pH.

Protocol 2: Optimization of Ionic Strength

This protocol is designed to find the optimal salt concentration for your enzyme's activity.

  • Buffer Selection: Use the optimal buffer and pH determined from Protocol 1.

  • Salt Stock Solution: Prepare a concentrated stock solution of a neutral salt (e.g., 1 M NaCl or KCl).

  • Master Mix Preparation: Prepare a master mix containing the optimal buffer, substrate, and any cofactors.

  • Reaction Setup: In a 96-well plate, add the master mix to each well. Then, add varying amounts of the salt stock solution to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Adjust the final volume with buffer to ensure all reactions have the same total volume. Include "no enzyme" controls for each salt concentration.

  • Reaction Initiation: Equilibrate the plate to the assay temperature and initiate the reaction by adding a fixed concentration of your enzyme.

  • Activity Measurement: Measure the reaction rate as described previously.

  • Data Analysis: Subtract the background rates and plot the average enzyme activity as a function of salt concentration to identify the optimal ionic strength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_ion_opt Ionic Strength Optimization cluster_final Final Conditions prep_enzyme Prepare Enzyme Stock setup_ph Set up Reactions (Varying pH) prep_enzyme->setup_ph setup_ion Set up Reactions at Optimal pH (Varying Salt Concentration) prep_enzyme->setup_ion prep_substrate Prepare Substrate & Cofactor Stocks prep_substrate->setup_ph prep_substrate->setup_ion prep_buffers Prepare Buffers at Various pH Values prep_buffers->setup_ph measure_ph Measure Activity setup_ph->measure_ph analyze_ph Analyze Data & Determine Optimal pH measure_ph->analyze_ph analyze_ph->setup_ion Use Optimal pH measure_ion Measure Activity setup_ion->measure_ion analyze_ion Analyze Data & Determine Optimal Ionic Strength measure_ion->analyze_ion final_conditions Optimized Buffer Conditions analyze_ion->final_conditions Combine Optimal pH & Ionic Strength

Caption: Workflow for optimizing enzyme buffer pH and ionic strength.

References

Technical Support Center: Mass Spectrometry Analysis of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the mass spectrometry analysis of 3-(methylthio)acryloyl-CoA.

FAQs and Troubleshooting Guides

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: Based on the known fragmentation patterns of acyl-CoA compounds, the following multiple reaction monitoring (MRM) transitions are expected for this compound (exact mass: 867.11 g/mol )[1].

Precursor Ion (m/z)Product Ion (m/z)Description
868.1 [M+H]⁺362.1Characteristic fragment corresponding to the 3-(methylthio)acryloyl-pantetheine moiety (loss of 507 Da, the 3'-phospho-ADP portion).
868.1 [M+H]⁺428.0Common fragment for CoA esters, representing the adenosine-3',5'-diphosphate portion.[2][3]

Note: These values are theoretical and should be optimized for your specific instrument and experimental conditions.

Q2: I am observing a peak at the expected m/z of this compound, but the fragmentation pattern is inconsistent. What could be the issue?

A2: This could be due to the presence of isobaric or isomeric interferences. Here are some potential sources and troubleshooting steps:

  • Isobaric Interference: Compounds with the same nominal mass but different elemental compositions can interfere. High-resolution mass spectrometry can help differentiate these.

  • Isomeric Interference: Structural isomers of this compound may co-elute and produce similar fragment ions.

    • Potential Isomers: Consider the possibility of cis/trans isomers or other structural variants.

    • Troubleshooting:

      • Chromatographic Separation: Optimize your LC method to improve the separation of isomers. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

      • Fragmentation Analysis: Carefully examine the relative intensities of the product ions. While isomers may share major fragments, their ratios might differ, providing a clue for differentiation.

Q3: My signal for this compound is weak or non-existent. What are the common causes of poor sensitivity?

A3: Poor sensitivity in the analysis of acyl-CoAs is a common issue and can stem from several factors throughout the experimental workflow.

Potential CauseTroubleshooting Steps
Ion Suppression This is a major cause of poor sensitivity where co-eluting compounds from the sample matrix inhibit the ionization of the analyte. To mitigate this, improve sample cleanup, optimize chromatographic separation to move the analyte away from interfering compounds, or consider using a different ionization source if available.
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Ensure samples are kept cold and processed quickly. Use fresh solvents and consider the pH of your solutions.
Inefficient Extraction Optimize your extraction protocol to ensure efficient recovery of this compound from the sample matrix.
Suboptimal MS Parameters Ensure that the mass spectrometer is properly tuned and that the collision energy for your specific MRM transitions is optimized.

Q4: I am seeing a high background signal in my chromatograms. What are the likely sources of contamination?

A4: High background can originate from various sources in an LC-MS system. A systematic approach is needed to identify and eliminate the source.

Source of ContaminationRecommended Actions
Solvents and Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Plasticware Plasticizers and other chemicals can leach from tubes and plates. Whenever possible, use glass or polypropylene (B1209903) labware.
LC System Contaminants can accumulate in the tubing, injector, and column. Regularly flush the system with a strong solvent wash.
Sample Matrix Biological samples are complex and can introduce a high level of background. Implement a thorough sample preparation protocol, such as solid-phase extraction (SPE), to remove matrix components.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for developing a method for this compound, based on established methods for other acyl-CoAs.[2][4][5][6]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with a volatile additive such as ammonium (B1175870) acetate (B1210297) or formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as mobile phase A.

    • Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs. The specific gradient profile will need to be optimized for the separation of this compound from other matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Start with the theoretical transitions listed in Q1 and optimize the collision energy for each transition to maximize the signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: A generalized experimental workflow for the LC-MS/MS analysis of acyl-CoAs.

troubleshooting_logic Start Problem Encountered WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground InconsistentFrags Inconsistent Fragmentation Start->InconsistentFrags IonSuppression Check for Ion Suppression WeakSignal->IonSuppression SampleDeg Investigate Sample Degradation WeakSignal->SampleDeg OptimizeMS Optimize MS Parameters WeakSignal->OptimizeMS CheckSolvents Verify Solvent Purity HighBackground->CheckSolvents CleanSystem Clean LC System HighBackground->CleanSystem ImproveCleanup Enhance Sample Cleanup HighBackground->ImproveCleanup CheckIsomers Consider Isomeric Interference InconsistentFrags->CheckIsomers ImproveChroma Optimize Chromatography CheckIsomers->ImproveChroma

Caption: A logical troubleshooting guide for common issues in mass spectrometry analysis.

methionine_metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MTP 3-(Methylthio)propionate Methionine->MTP Transamination Pathway SAH S-Adenosylhomocysteine (SAH) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Target This compound MTP->Target Potential Metabolic Link

Caption: Simplified overview of the methionine metabolism pathway highlighting potential interferences.

References

preventing non-enzymatic degradation of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(methylthio)acryloyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the non-enzymatic degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is an acyl-CoA thioester, a molecule that combines the features of a thioester and an α,β-unsaturated carbonyl system.[1] This dual functionality makes it susceptible to non-enzymatic degradation through two primary pathways:

  • Hydrolysis of the Thioester Bond: The high-energy thioester bond is susceptible to cleavage by water, especially under non-neutral pH conditions, yielding coenzyme A and 3-(methylthio)acrylic acid.[2][3]

  • Nucleophilic Addition to the α,β-Unsaturated System: The carbon-carbon double bond is electron-deficient due to the powerful electron-withdrawing effect of the adjacent carbonyl group.[4] This makes the β-carbon an electrophilic site, vulnerable to attack by nucleophiles (including water) in a process called conjugate or Michael addition.[5][6]

Q2: What are the main factors that accelerate the degradation of this compound?

Several factors can accelerate degradation, based on the known instability of similar acyl-CoA thioesters:[7][8]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the thioester bond. Basic conditions are particularly effective at promoting hydrolysis.[9]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and other degradation pathways.[8]

  • Presence of Nucleophiles: Buffers or other reagents containing nucleophilic groups (e.g., Tris, primary amines, free thiols) can react with the α,β-unsaturated system.

  • Extended Storage in Aqueous Solutions: Long-term storage in aqueous buffers, even when frozen, can lead to significant degradation over time. One study on a similar long-chain fatty acyl-CoA showed 70-75% degradation after just one day at room temperature in a crystallization buffer.[7]

Q3: What are the typical degradation products I should look for?

The primary degradation products you might encounter are:

  • 3-(methylthio)acrylic acid and Coenzyme A (CoA-SH): Resulting from hydrolysis of the thioester bond.

  • 3-hydroxy-3-(methylthio)propanoyl-CoA: Resulting from the addition of water across the double bond (hydration). The enzymatic version of this reaction is known to be catalyzed by methylthioacryloyl-CoA hydratase.[10]

  • Adducts with buffer components: If using nucleophilic buffers, you may form covalent adducts at the β-carbon.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid loss of starting material upon reconstitution in buffer. 1. Unfavorable pH: The buffer pH is too high or too low, accelerating thioester hydrolysis.[9] 2. High Temperature: Reconstitution or handling at room temperature or above accelerates degradation.[8]1. Optimize pH: Use a buffer with a pH between 6.0 and 7.5. Stability is often greatest under slightly acidic to neutral conditions. Avoid basic buffers (pH > 8). 2. Work at Low Temperatures: Perform all manipulations on ice. Reconstitute the compound in cold buffer and keep it at 0-4°C during experiments.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Buffer Reactivity: The buffer itself (e.g., Tris, glycine) is acting as a nucleophile and reacting with the compound. 2. Hydration: Water from the aqueous buffer is adding across the carbon-carbon double bond.[6] 3. Oxidation: The sulfur atoms in the molecule may be susceptible to oxidation.1. Use Non-Nucleophilic Buffers: Switch to buffers like HEPES, MOPS, or phosphate (B84403) buffer saline (PBS). 2. Minimize Water Exposure: For long-term storage, store the compound as a lyophilized powder or in an anhydrous organic solvent at -80°C. 3. Use Degassed Buffers: If oxidation is suspected, use buffers that have been degassed by sparging with nitrogen or argon.
Inconsistent results between experimental replicates. 1. Variable Incubation Times: Small differences in handling and incubation times can lead to varying degrees of degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing aqueous stock solutions can accelerate degradation.1. Standardize Protocols: Ensure precise and consistent timing for all experimental steps. 2. Prepare Aliquots: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before storing at -80°C.

Summary of Factors Affecting Stability

The following table summarizes key environmental factors and their impact on the stability of this compound, based on general principles for thioesters and α,β-unsaturated carbonyls.

FactorConditionExpected Impact on StabilityRationale
pH < 6.0DecreasedAcid-catalyzed hydrolysis of the thioester.[9]
6.0 - 7.5OptimalRegion of greatest stability for many biological thioesters.[11]
> 8.0Significantly DecreasedBase-catalyzed hydrolysis of the thioester is very rapid.[3][9]
Temperature -80°C (Lyophilized)HighMinimizes all chemical reactions.
4°C (Aqueous)Low (Short-term)Slows degradation but does not stop it. Suitable for immediate use.
Room Temp (20-25°C)Very LowSignificant degradation can occur in hours to days.[7]
Buffer Type Non-nucleophilic (HEPES, Phosphate)HighBuffer is chemically inert towards the compound.
Nucleophilic (Tris, Glycine)LowPotential for covalent adduct formation via Michael addition.[5]

Visual Guides

Degradation Pathways

G MTA_CoA This compound MTA 3-(methylthio)acrylic acid MTA_CoA->MTA 1 CoA Coenzyme A MTA_CoA->CoA 1 Hydrated_Product 3-hydroxy-3-(methylthio)propanoyl-CoA MTA_CoA->Hydrated_Product 2 Water1 H₂O (pH dependent) Water1->MTA Water1->CoA Water2 H₂O Water2->Hydrated_Product

Troubleshooting Workflow

G start Problem: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions start->check_storage storage_ok Store as powder at -80°C. Make fresh single-use aliquots. check_storage->storage_ok Improper? check_buffer Analyze Buffer Composition check_storage->check_buffer Correct? storage_ok->check_buffer buffer_ok Use non-nucleophilic buffer (e.g., HEPES, PBS) at pH 6.0-7.5. check_buffer->buffer_ok Improper? check_temp Evaluate Experimental Temperature check_buffer->check_temp Correct? buffer_ok->check_temp temp_ok Perform all steps on ice (0-4°C). check_temp->temp_ok Improper? run_control Run Time-Course Stability Test (See Protocol) check_temp->run_control Correct? temp_ok->run_control end Optimized Protocol run_control->end

Experimental Protocols

Protocol: Assessing the Stability of this compound

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time under various conditions.

1. Materials:

  • This compound (lyophilized powder)

  • Buffers of interest (e.g., 50 mM Sodium Phosphate pH 6.0, 7.0, 8.0; 50 mM Tris-HCl pH 8.0)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM potassium phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Temperature-controlled incubator or water bath

  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: On ice, reconstitute a known amount of this compound in cold (4°C) deionized water to a final concentration of 10 mM. Immediately proceed to the next step.

  • Setup Incubation Conditions:

    • Label sets of microcentrifuge tubes for each condition to be tested (e.g., "pH 6.0, 4°C", "pH 8.0, 25°C").

    • For each condition, prepare a 100 µM working solution by diluting the 10 mM stock solution into the respective pre-chilled or pre-warmed buffer.

  • Time-Course Sampling:

    • Immediately after preparing the working solutions, take the "Time 0" sample. Transfer 100 µL from each tube into a labeled HPLC vial and place it in the autosampler (set to 4°C).

    • Place the microcentrifuge tubes in their respective incubation environments (e.g., 4°C fridge, 25°C incubator).

    • Collect subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes can be a starting point.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to intact this compound for each time point and condition.

    • Normalize the peak area at each time point to the peak area at Time 0.

    • Plot the percentage of remaining this compound versus time for each condition to determine the rate of degradation.

    • Analyze for the appearance of new peaks, which may correspond to degradation products.

References

Technical Support Center: Recombinant DmdD Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of recombinant DmdD expression.

Frequently Asked Questions (FAQs)

Q1: What is DmdD and why is its recombinant expression important?

A1: DmdD is a key enzyme in the dimethylsulfoniopropionate (DMSP) demethylation pathway in marine bacteria like Ruegeria pomeroyi. It belongs to the crotonase superfamily of enzymes.[1][2][3][4][5][6] Recombinant expression of DmdD is crucial for structural and functional studies to understand its role in the global sulfur cycle and for potential biotechnological applications.

Q2: What are the main challenges in expressing recombinant DmdD in E. coli?

A2: Common challenges with expressing recombinant DmdD, an enzyme from the crotonase superfamily, in E. coli include:

  • Low expression levels: This can be due to factors like codon bias between the marine bacterium Ruegeria pomeroyi and the E. coli expression host.

  • Inclusion body formation: High expression rates can lead to misfolded protein aggregating into insoluble inclusion bodies. As a hexameric protein, proper assembly of DmdD is critical.[4][5][6]

  • Protein inactivity: Incorrect folding or lack of necessary post-translational modifications (though less common in bacterial proteins) can result in a non-functional enzyme.

Q3: Which E. coli strain is recommended for DmdD expression?

A3: E. coli BL21(DE3) is a commonly used and suitable strain for the expression of recombinant proteins, including those from marine bacteria, due to its reduced protease activity and the presence of the T7 RNA polymerase gene for high-level protein expression.

Q4: Is codon optimization necessary for the dmdD gene?

A4: Yes, codon optimization of the Ruegeria pomeroyi dmdD gene for expression in E. coli is highly recommended. This involves synthesizing the gene with codons that are more frequently used by E. coli, which can significantly enhance translational efficiency and protein yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your DmdD expression experiments.

Issue 1: Low or No DmdD Expression

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Induction Conditions Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM) and the induction time (4-16 hours).
Inefficient Transcription/Translation Ensure you are using a high-copy number plasmid with a strong promoter (e.g., T7). Confirm the integrity of your expression vector by sequencing.
Toxicity of DmdD to E. coli If you suspect toxicity, lower the induction temperature to 18-25°C and reduce the IPTG concentration to slow down protein expression.
Plasmid Instability Always use fresh antibiotic plates and media to maintain selective pressure and ensure plasmid retention.
Issue 2: DmdD is Expressed in Inclusion Bodies

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature to 16-20°C and reduce the IPTG concentration (e.g., 0.1-0.4 mM) to slow down protein synthesis and allow for proper folding.
Suboptimal Culture Medium Experiment with different growth media, such as Terrific Broth (TB) or Luria-Bertani (LB) medium supplemented with glucose.
Improper Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of DmdD.
Lack of Disulfide Bonds (if applicable) Although less common for this enzyme class, if disulfide bonds are required, consider using an expression strain like Origami™ that facilitates their formation in the cytoplasm.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the DmdD protein sequence: The amino acid sequence for DmdD from Ruegeria pomeroyi can be retrieved from the UniProt database (Accession number: Q5LLW6).[7]

  • Perform codon optimization: Use a commercial gene synthesis service or online tools to optimize the dmdD gene sequence for expression in E. coli K-12.

  • Gene Synthesis and Cloning: Have the optimized gene synthesized and cloned into a suitable expression vector, such as pET-28a(+), which includes an N-terminal His-tag for purification.

Protocol 2: Recombinant DmdD Expression and Purification
  • Transformation: Transform the expression vector containing the codon-optimized dmdD gene into E. coli BL21(DE3) competent cells.

  • Culture Growth:

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors).

    • Grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 20°C for 16-18 hours with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged DmdD protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

Visualizations

DmdD_Expression_Workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification Codon_Optimization Codon Optimization of dmdD gene Gene_Synthesis Gene Synthesis & Cloning into pET vector Codon_Optimization->Gene_Synthesis Transformation Transformation into E. coli BL21(DE3) Gene_Synthesis->Transformation Growth Cell Growth (37°C, OD600 0.6-0.8) Transformation->Growth Induction Induction with IPTG (0.5 mM, 20°C, 16-18h) Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Analysis SDS-PAGE Analysis Affinity_Chromatography->Analysis Troubleshooting_Low_Yield Start Low/No DmdD Expression Check_Induction Optimize IPTG concentration and induction time/temp? Start->Check_Induction Check_Vector Verify vector integrity and promoter strength? Check_Induction->Check_Vector No Improvement Success Improved Yield Check_Induction->Success Improved Consider_Toxicity Lower expression temperature and IPTG concentration? Check_Vector->Consider_Toxicity No Improvement Check_Vector->Success Improved Check_Plasmid_Stability Use fresh antibiotics and media? Consider_Toxicity->Check_Plasmid_Stability No Improvement Consider_Toxicity->Success Improved Check_Plasmid_Stability->Success Improved

References

overcoming low signal intensity in 3-(methylthio)acryloyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the detection of 3-(methylthio)acryloyl-CoA, particularly low signal intensity.

Troubleshooting Guides

Low signal intensity during the detection of this compound can be a significant hurdle in experimental workflows. The following guides provide a systematic approach to identifying and resolving common issues.

Guide 1: LC-MS/MS Signal Troubleshooting

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection of acyl-CoAs; however, its performance can be affected by several factors.

Problem: No or Very Low Signal for this compound

Workflow for Troubleshooting No/Low LC-MS/MS Signal

LC-MS_Troubleshooting start Start: No/Low Signal instrument_check 1. Instrument Performance Check - Infuse a known standard (e.g., another acyl-CoA) - Check for stable spray and signal start->instrument_check sample_prep 2. Sample Integrity and Preparation - Prepare fresh standards and samples - Evaluate extraction and cleanup efficiency instrument_check->sample_prep Instrument OK? lc_params 3. Liquid Chromatography Parameters - Check for peak shape and retention time - Inspect column for contamination/overload sample_prep->lc_params Sample Prep OK? ms_params 4. Mass Spectrometry Parameters - Verify MRM transitions and collision energy - Optimize ion source parameters lc_params->ms_params LC OK? resolution Signal Restored ms_params->resolution MS Params Optimized

Caption: A stepwise workflow for diagnosing the cause of low or absent signal in LC-MS/MS analysis.

Detailed Steps:

  • Instrument Performance Check:

    • Action: Infuse a fresh, reliable standard of a different, but well-characterized, acyl-CoA to confirm the mass spectrometer is functioning correctly.

    • Rationale: This step isolates instrument-specific problems from sample- or method-specific issues. A lack of signal with a trusted standard points to an instrument malfunction.

  • Sample Integrity and Preparation:

    • Action: Prepare fresh standards of this compound and re-extract your biological samples. Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]

    • Rationale: Degradation of the analyte is a common cause of low signal. Minimizing time at room temperature and using appropriate acidic buffers during extraction can prevent this. Inefficient sample extraction or cleanup, such as using an inappropriate solid-phase extraction (SPE) sorbent, can lead to significant sample loss.[1]

  • Liquid Chromatography Parameters:

    • Action: Examine the chromatogram for poor peak shape, such as tailing or splitting. Ensure the retention time is consistent.

    • Rationale: Poor chromatography, potentially due to column contamination or overload, can decrease the signal-to-noise ratio.[1]

  • Mass Spectrometry Parameters:

    • Action: Verify the multiple reaction monitoring (MRM) transitions and optimize the collision energy. Fine-tune ion source parameters like gas flow rates, temperature, and voltages.

    • Rationale: Suboptimal MS parameters can lead to poor sensitivity. The ionization efficiency of acyl-CoAs is highly dependent on these settings.[1]

Guide 2: Addressing Matrix Effects

Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects.

Problem: Inconsistent Signal Intensity or Poor Reproducibility

Logical Flow for Mitigating Matrix Effects

Matrix_Effects start Start: Suspected Matrix Effects sample_cleanup 1. Enhance Sample Cleanup - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) start->sample_cleanup chromatography 2. Optimize Chromatography - Adjust gradient to separate analyte from interferences sample_cleanup->chromatography is_strategy 3. Implement Internal Standard Strategy - Use a stable isotope-labeled internal standard if available chromatography->is_strategy calibration 4. Use Matrix-Matched Calibration - Prepare standards in a blank matrix is_strategy->calibration resolution Accurate Quantification calibration->resolution

Caption: A logical progression of strategies to minimize the impact of matrix effects on quantification.

Detailed Steps:

  • Enhance Sample Cleanup:

    • Action: Implement or optimize a sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering compounds than simple protein precipitation.

    • Rationale: Removing matrix components that co-elute with this compound is the most direct way to reduce ion suppression or enhancement.

  • Optimize Chromatography:

    • Action: Modify the LC gradient to better separate the analyte from the bulk of the matrix components.

    • Rationale: Increasing the chromatographic resolution can move the analyte to a region of the chromatogram with less interference.

  • Implement an Internal Standard Strategy:

    • Action: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL-IS is not available, a structurally similar acyl-CoA that does not occur naturally in the sample can be used.

    • Rationale: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variations.

  • Use Matrix-Matched Calibration:

    • Action: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples (e.g., lysate from a control cell line).

    • Rationale: This approach helps to ensure that the calibration curve is affected by the matrix in the same way as the samples, improving the accuracy of quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS analysis?

A1: Low signal intensity for acyl-CoAs like this compound can stem from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect how well the analyte is ionized.[1]

  • Ion Suppression (Matrix Effects): Components in complex biological samples can co-elute with the analyte and suppress its signal in the mass spectrometer's ion source.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as inappropriate collision energy, can result in poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, often due to column contamination or overload, can lead to a decreased signal-to-noise ratio.[1]

Q2: How can I prepare my samples to maximize the signal of this compound?

A2: Proper sample preparation is critical. Here are some key considerations:

  • Rapid Quenching and Extraction: Metabolism should be quenched rapidly, for example, by using ice-cold extraction solvents.

  • Protein Precipitation: A common first step is protein precipitation using a cold solvent like acetonitrile (B52724) or a trichloroacetic acid solution.

  • Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, SPE is highly recommended. A mixed-mode or reversed-phase SPE cartridge can be effective for acyl-CoA purification.

  • pH Control: Maintain an acidic pH during extraction and in the final sample solvent to improve the stability of the acyl-CoA thioester bond.

Q3: What are the expected MRM transitions for this compound in LC-MS/MS?

A3: While experimentally optimized transitions are always best, the expected MRM transitions for this compound can be predicted based on its structure. The molecular weight of this compound is 867.7 g/mol . In positive ion mode, the precursor ion ([M+H]⁺) would be m/z 868.7. Acyl-CoAs typically fragment with a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description
868.7361.6[M+H - 507.1]⁺
868.7VariesOther product ions may be identified through infusion of a standard.

Q4: Are there alternative detection methods if I cannot achieve a good signal with LC-MS/MS?

A4: Yes, other methods can be considered, although they may have different sensitivities and specificities:

  • HPLC with UV Detection: Acryloyl-CoA derivatives have a characteristic UV absorbance due to the conjugated system. While less sensitive than MS, HPLC-UV can be a robust method for quantification if concentrations are sufficiently high. The absorbance maximum is typically in the range of 260-300 nm.

  • Spectrophotometric Assays: Some enzyme assays can be coupled to the detection of Coenzyme A or the consumption of NADH/NADPH, which can be monitored spectrophotometrically. For instance, the formation or consumption of a chromophoric product in a reaction involving this compound could be measured.

Q5: Where is this compound found in biological systems?

A5: this compound is an intermediate in specific metabolic pathways:

  • DMSP Degradation in Bacteria: It is a key intermediate in the demethylation/demethiolation pathway of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound in marine environments. Bacteria utilize this pathway to assimilate carbon and sulfur from DMSP.

  • Methionine Metabolism: It is also involved in the transamination pathway of methionine metabolism.

Signaling Pathway Diagrams

DMSP Demethylation Pathway in Bacteria

DMSP_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(Methylthio)propionyl-CoA MMPA->MMPA_CoA DmdB MTA_CoA This compound MMPA_CoA->MTA_CoA DmdC Products Methanethiol + Acetaldehyde + CO2 + CoA MTA_CoA->Products DmdD

Caption: The bacterial demethylation pathway for DMSP, highlighting the position of this compound.

Experimental Protocols

Protocol 1: General Sample Preparation for Acyl-CoA Analysis from Bacterial Cells

This protocol provides a general framework for extracting short-chain acyl-CoAs from bacterial cell pellets. Optimization may be required for specific bacterial strains and culture conditions.

  • Cell Harvesting and Quenching:

    • Rapidly cool the bacterial culture by adding it to a pre-chilled container.

    • Centrifuge at 4°C to pellet the cells.

    • Quickly discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

  • Extraction:

    • Resuspend the frozen cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Spike with an appropriate internal standard if available.

    • Sonicate the sample on ice to lyse the cells and precipitate proteins.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode or C18 SPE cartridge with methanol (B129727), followed by equilibration with acidified water (e.g., 0.1% formic acid).

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a suitable solvent, such as a mixture of methanol or acetonitrile and a weak base (e.g., ammonium (B1175870) hydroxide (B78521) in water), to ensure the elution of the negatively charged CoA species.

    • Immediately acidify the eluate with formic acid to stabilize the acyl-CoAs.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Conceptual Synthesis of this compound Standard
  • Activation of 3-(methylthio)acrylic acid:

    • The carboxylic acid group of 3-(methylthio)acrylic acid needs to be activated for the reaction with Coenzyme A. A common method is to convert it to a mixed anhydride (B1165640).

    • Dissolve 3-(methylthio)acrylic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution in an ice bath and add a base (e.g., triethylamine).

    • Slowly add an activating agent like ethyl chloroformate to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate reaction vessel, dissolve Coenzyme A (free acid form) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~8).

    • Slowly add the activated 3-(methylthio)acrylic acid (the mixed anhydride solution) to the Coenzyme A solution with vigorous stirring, while maintaining the cool temperature.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours), monitoring the progress by a suitable method if possible (e.g., TLC or a small-scale LC-MS analysis).

  • Purification:

    • The resulting this compound will be in a mixture with unreacted starting materials and byproducts.

    • Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used for elution.

    • Collect fractions and analyze them for the presence of the desired product.

  • Quantification and Storage:

    • Pool the pure fractions, lyophilize to remove the solvents, and resuspend in a suitable buffer.

    • Determine the concentration of the purified this compound using UV-Vis spectrophotometry, assuming an appropriate molar extinction coefficient (often referenced from similar compounds or determined experimentally).

    • Store the standard in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

References

Validation & Comparative

A Comparative Analysis of 3-(Methylthio)acryloyl-CoA and Other Key Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biochemical properties and metabolic significance of 3-(methylthio)acryloyl-CoA against other critical acyl-Coenzyme A (acyl-CoA) molecules, namely acetyl-CoA, propionyl-CoA, and butyryl-CoA. This publication aims to be an objective resource, presenting supporting experimental data to elucidate the distinct roles and enzymatic interactions of these key metabolic intermediates.

Introduction to Acyl-CoAs

Acyl-CoAs are central players in cellular metabolism, acting as activated forms of fatty acids and other carboxylic acids. They are integral to a multitude of biochemical processes, including energy production through beta-oxidation, biosynthesis of lipids, and cellular signaling. The specific acyl group attached to the Coenzyme A moiety dictates the molecule's metabolic fate and function. This guide focuses on this compound, a key intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a significant organosulfur compound in marine environments, and compares its characteristics with the more ubiquitously studied acetyl-CoA, propionyl-CoA, and butyryl-CoA.

Comparative Biochemical and Kinetic Data

The functional differences between these acyl-CoAs are largely determined by the substrate specificity and kinetic efficiency of the enzymes that metabolize them. The following table summarizes key kinetic parameters for enzymes acting on this compound and other comparable short-chain acyl-CoAs.

Acyl-CoA SubstrateEnzymeEnzyme Commission (EC) NumberOrganismK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
This compound Methylthioacryloyl-CoA hydratase (DmdD)4.2.1.155Ruegeria pomeroyi8.2445.37 x 10⁶
Crotonyl-CoA Enoyl-CoA hydratase (ECHS1)4.2.1.17Homo sapiens863--
Acryloyl-CoA Enoyl-CoA hydratase4.2.1.17Metallosphaera sedula109--
Acetyl-CoA Acetyl-CoA carboxylase6.4.1.2Thermobifida fusca---
Propionyl-CoA Propionyl-CoA carboxylase6.4.1.3Thermobifida fusca---
Butyryl-CoA Butyryl-CoA dehydrogenase1.3.8.1Megasphaera elsdenii6014002.33 x 10⁷

Note: A direct comparison of catalytic efficiencies is most meaningful for enzymes of the same class. Data for carboxylases are provided to represent the primary metabolic pathway for acetyl-CoA and propionyl-CoA.

Metabolic Pathways and Significance

The distinct metabolic pathways of these acyl-CoAs highlight their diverse roles in cellular physiology.

This compound in the DMSP Demethylation Pathway

This compound is a crucial intermediate in the demethylation pathway of DMSP, a compound produced in large quantities by marine phytoplankton.[1] This pathway is a significant source of reduced sulfur for marine bacteria. The final step is catalyzed by methylthioacryloyl-CoA hydratase (DmdD), which hydrates and subsequently hydrolyzes this compound.[2]

DMSP_Demethylation_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA DmdB MTA_CoA This compound MMPA_CoA->MTA_CoA DmdC Products Acetaldehyde + CO2 + Methanethiol + CoA MTA_CoA->Products DmdD (Methylthioacryloyl-CoA hydratase) Central_Metabolism cluster_breakdown Catabolic Pathways cluster_intermediates Acyl-CoA Intermediates cluster_fates Metabolic Fates Carbohydrates Carbohydrates Acetyl_CoA Acetyl-CoA Carbohydrates->Acetyl_CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl_CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl_CoA Even-chain Fatty Acids Even-chain Fatty Acids Even-chain Fatty Acids->Acetyl_CoA Butyryl_CoA Butyryl-CoA Even-chain Fatty Acids->Butyryl_CoA Amino Acids (I, V, M, T) Amino Acids (I, V, M, T) Amino Acids (I, V, M, T)->Propionyl_CoA Amino Acids (Lysine) Amino Acids (Lysine) Amino Acids (Lysine)->Butyryl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies Propionyl_CoA->TCA_Cycle via Succinyl-CoA Butyryl_CoA->Acetyl_CoA Beta-oxidation LCMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction (Methanol) Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

References

comparing the substrate specificity of different (methylthio)acryloyl-CoA hydratases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for pathway elucidation and therapeutic design. This guide provides a detailed comparison of two key (methylthio)acryloyl-CoA hydratases, DmdD and AcuH, central to the biogeochemically significant dimethylsulfoniopropionate (DMSP) demethylation pathway.

(Methylthio)acryloyl-CoA hydratases are members of the crotonase superfamily and play a critical role in the catabolism of DMSP, a major organosulfur compound produced by marine phytoplankton. These enzymes catalyze the hydration of (methylthio)acryloyl-CoA to 3-hydroxy-3-(methylthio)propanoyl-CoA, a key step in the pathway that ultimately yields methanethiol (B179389), a significant source of atmospheric sulfur. This guide focuses on two of the most well-characterized (methylthio)acryloyl-CoA hydratases: DmdD from Ruegeria pomeroyi and AcuH from Roseovarius nubinhibens.

Quantitative Comparison of Substrate Specificity

The kinetic parameters of an enzyme provide a quantitative measure of its efficiency and substrate preference. Below is a summary of the available data for DmdD from Ruegeria pomeroyi. Despite extensive searches, specific kinetic parameters (Km, kcat) for AcuH from Roseovarius nubinhibens were not found in the reviewed literature.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DmdD (Ruegeria pomeroyi) (Methylthio)acryloyl-CoA8.2 (for CoA ester hydrolysis)445.37 x 106[1]
(Methylthio)acryloyl-CoA9.4 (for MeSH release)475.00 x 106[1]
Crotonyl-CoA19 (for hydration)--[1]
3-Hydroxybutyryl-CoA119 (for CoA ester hydrolysis)13.21.11 x 105[1]
3-(Methylthio)propanoyl-CoA69 (for CoA ester hydrolysis)0.91.30 x 104[1]
AcuH (Roseovarius nubinhibens) (Methylthio)acryloyl-CoANot AvailableNot AvailableNot Available
Acryloyl-CoANot AvailableNot AvailableNot Available

Note: The activity of DmdD on (methylthio)acryloyl-CoA was measured in two ways: by monitoring CoA ester hydrolysis and by measuring methanethiol (MeSH) release.

Experimental Protocols

Accurate and reproducible experimental design is the bedrock of comparative enzymology. The following are detailed methodologies for assaying the activity of DmdD and AcuH.

DmdD Activity Assay

This protocol is adapted from the characterization of DmdD from Ruegeria pomeroyi.

Principle: The hydration and subsequent hydrolysis of (methylthio)acryloyl-CoA by DmdD can be monitored by the disappearance of the substrate and the appearance of products using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Purified DmdD enzyme

  • (Methylthio)acryloyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of (methylthio)acryloyl-CoA.

  • Initiate the reaction by adding a specific amount of purified DmdD enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • At various time points, quench the reaction by adding an equal volume of 10% (v/v) acetonitrile containing 1% (v/v) TFA.

  • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

  • Monitor the elution profile at 260 nm to detect CoA-containing species.

  • Quantify the decrease in the substrate peak area and the increase in product peak areas over time to determine the initial reaction rate.

  • Kinetic parameters (Km and kcat) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

AcuH Activity Assay

This protocol is based on the characterization of AcuH from Roseovarius nubinhibens (RdAcuH).[2][3]

Principle: The hydration of acryloyl-CoA to 3-hydroxypropionyl-CoA (3-HP-CoA) by AcuH is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product.

Reagents:

Procedure:

  • Prepare a reaction mixture in Tris-HCl buffer.

  • Add acryloyl-CoA to the reaction mixture. Due to the instability of acryloyl-CoA, it can be synthesized in situ using an appropriate CoA ligase.

  • Initiate the hydration reaction by adding a known amount of purified AcuH enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5 minutes).

  • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Analyze the reaction products by LC-MS.

  • Separate the substrate and product using a C18 column with a gradient of acetonitrile in ammonium acetate buffer.

  • Detect the molecular weights of the eluting compounds using a mass spectrometer to confirm the presence of 3-HP-CoA (product) and the consumption of acryloyl-CoA (substrate).

Signaling Pathways and Experimental Workflows

Visualizing the broader biological context and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the DMSP demethylation pathway and a general experimental workflow for assessing hydratase activity.

DMSP_Demethylation_Pathway DMSP DMSP MMPA MMPA DMSP->MMPA DmdA MMPA_CoA MMPA-CoA MMPA->MMPA_CoA DmdB MTA_CoA (Methylthio)acryloyl-CoA MMPA_CoA->MTA_CoA DmdC HPMP_CoA 3-Hydroxy-3-(methylthio)propanoyl-CoA MTA_CoA->HPMP_CoA DmdD / AcuH (Hydration) Products Methanethiol + Acetaldehyde + CO2 + CoA HPMP_CoA->Products DmdD (Hydrolysis)

DMSP Demethylation Pathway

Hydratase_Activity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified Hydratase (DmdD or AcuH) Reaction_Setup Reaction Incubation (Controlled Temp & Time) Enzyme->Reaction_Setup Substrate Substrate Synthesis ((Methylthio)acryloyl-CoA) Substrate->Reaction_Setup Quenching Reaction Quenching Reaction_Setup->Quenching Detection HPLC or LC-MS Analysis Quenching->Detection Data_Analysis Kinetic Parameter Calculation Detection->Data_Analysis

Hydratase Activity Assay Workflow

References

A Researcher's Guide to Antibody Cross-Reactivity Against Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the challenges and methodologies associated with determining the cross-reactivity of antibodies against structurally similar acyl-CoA derivatives, such as acetyl-CoA, malonyl-CoA, and succinyl-CoA. Due to the limited availability of public data on the cross-reactivity of commercial antibodies for these specific small molecules, this guide focuses on providing the necessary experimental frameworks for researchers to conduct their own comparative analyses. Illustrative data is presented to guide expectations and data presentation.

The Challenge of Specificity in Anti-Acyl-CoA Antibodies

Acyl-CoA derivatives are small molecules that play crucial roles in numerous metabolic pathways. Their structural similarity, particularly around the coenzyme A moiety, presents a significant challenge for the development of highly specific antibodies. An antibody generated against one acyl-CoA derivative may exhibit cross-reactivity with others, leading to potential inaccuracies in immunoassays. Therefore, rigorous validation of antibody specificity is paramount for reliable experimental results.

Comparative Analysis of Antibody Specificity: A Methodological Approach

To ascertain the specificity of an antibody against a particular acyl-CoA derivative, it is essential to perform cross-reactivity testing against a panel of related molecules. The following sections detail the recommended experimental protocols and provide illustrative data tables for comparing antibody performance.

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of an antibody is typically quantified by comparing its binding affinity to the target analyte with its affinity to other related molecules. This is often expressed as a percentage of cross-reactivity. The following tables provide a hypothetical comparison of a monoclonal antibody raised against acetyl-CoA.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Anti-Acetyl-CoA Monoclonal Antibody (mAb-AcCoA) by Competitive ELISA

AnalyteIC50 (nM)% Cross-Reactivity
Acetyl-CoA10100%
Malonyl-CoA2504%
Succinyl-CoA8001.25%
Propionyl-CoA1506.67%
Coenzyme A> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Acetyl-CoA / IC50 of competing analyte) x 100

Table 2: Illustrative Binding Affinity and Kinetics of a Hypothetical Anti-Acetyl-CoA Monoclonal Antibody (mAb-AcCoA) by Surface Plasmon Resonance (SPR)

Analyteka (1/Ms)kd (1/s)KD (M)
Acetyl-CoA1.5 x 10^51.2 x 10^-38.0 x 10^-9
Malonyl-CoA2.1 x 10^44.5 x 10^-32.1 x 10^-7
Succinyl-CoA7.8 x 10^35.0 x 10^-36.4 x 10^-7

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and assist in the design of cross-reactivity studies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive technique for quantifying small molecules and determining antibody specificity.

Principle: This assay relies on the competition between the analyte in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Methodology:

  • Coating: A microtiter plate is coated with an antibody specific for the target acyl-CoA derivative.

  • Competition: The sample containing the unknown amount of the acyl-CoA derivative is incubated with a known amount of the same acyl-CoA derivative conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Incubation: This mixture is then added to the antibody-coated wells, where the free and enzyme-conjugated acyl-CoA compete for binding to the immobilized antibody.

  • Washing: The plate is washed to remove any unbound molecules.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

  • Detection: The color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled acyl-CoA in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of the unlabeled acyl-CoA derivative. The concentrations of the unknown samples and the IC50 values for competing analytes are determined by interpolation from this curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data on association and dissociation rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, in this case, the antibody) is immobilized. When the other molecule (the analyte, i.e., the acyl-CoA derivative) flows over the surface and binds to the ligand, the local refractive index changes, which is detected as a change in the SPR signal.

Methodology:

  • Chip Preparation and Immobilization: An anti-acyl-CoA antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the acyl-CoA derivative (or a potential cross-reactant) is injected at various concentrations over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time by recording the SPR signal.

  • Regeneration: A regeneration solution is injected to remove the bound analyte from the immobilized antibody, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context of acyl-CoA derivatives and the experimental process for assessing antibody cross-reactivity can aid in understanding their significance and the required validation steps.

G cluster_glycolysis Glycolysis & Pyruvate Oxidation cluster_tca TCA Cycle cluster_fa_synthesis Fatty Acid Synthesis cluster_heme Heme Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Heme_Synthesis Heme_Synthesis Succinyl_CoA->Heme_Synthesis Fatty_Acids Fatty_Acids Malonyl_CoA->Fatty_Acids

Caption: Key metabolic pathways involving acetyl-CoA, malonyl-CoA, and succinyl-CoA.

G cluster_elisa Competitive ELISA Workflow cluster_spr SPR Workflow A Coat plate with anti-Acyl-CoA antibody D Add mixture to coated plate and incubate A->D B Prepare standards and samples with competing Acyl-CoA derivatives C Incubate samples with enzyme-conjugated Acyl-CoA B->C C->D E Wash to remove unbound molecules D->E F Add substrate and measure absorbance E->F G Analyze data and calculate % cross-reactivity F->G H Immobilize anti-Acyl-CoA antibody on sensor chip I Inject Acyl-CoA derivatives at various concentrations H->I J Monitor association and dissociation in real-time I->J I->J K Regenerate sensor surface J->K L Analyze sensorgrams to determine binding kinetics (ka, kd, KD) K->L

Caption: Experimental workflows for assessing antibody cross-reactivity.

Conclusion

The development and validation of specific antibodies against small molecules like acyl-CoA derivatives are critical for advancing research in metabolism and drug development. While direct comparative data on the cross-reactivity of commercially available antibodies is scarce, the experimental protocols and illustrative data provided in this guide offer a robust framework for researchers to perform their own validation studies. By employing techniques such as competitive ELISA and SPR, scientists can confidently assess the specificity of their reagents, ensuring the accuracy and reliability of their findings.

Unveiling Substrate Promiscuity: A Comparative Guide to Alternative Substrates for (Methylthio)acryloyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative substrates for the enzyme (methylthio)acryloyl-CoA hydratase (DmdD). This enzyme is a key player in the biogeochemically significant dimethylsulfoniopropionate (DMSP) degradation pathway in marine bacteria. Understanding the substrate specificity of DmdD is crucial for elucidating its catalytic mechanism and for the potential development of inhibitors or probes to study its function.

(Methylthio)acryloyl-CoA hydratase, a member of the crotonase superfamily, catalyzes the hydration of (methylthio)acryloyl-CoA (MTA-CoA) to 3-hydroxy-3-(methylthio)propanoyl-CoA.[1][2][3][4] This reaction is a critical step in the demethylation pathway of DMSP, a compound produced in vast quantities by marine phytoplankton.[1][2][4][5] The promiscuity of enzymes within the enoyl-CoA hydratase family suggests that DmdD may act on various other acyl-CoA molecules. This guide presents available experimental data on alternative substrates for DmdD from Ruegeria pomeroyi and provides detailed experimental protocols for assessing enzyme activity.

Performance Comparison of Alternative Substrates

Kinetic data for (methylthio)acryloyl-CoA hydratase from Ruegeria pomeroyi reveals its ability to hydrate (B1144303) and hydrolyze several alternative substrates in addition to its native substrate, (methylthio)acryloyl-CoA. The following table summarizes the kinetic parameters for the native substrate and identified alternatives.

SubstrateK_M_ (μM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_M_) (M⁻¹s⁻¹)Reaction Type
3-(Methylthio)acryloyl-CoA 9.4475.0 x 10⁶MeSH release
This compound 8.2445.4 x 10⁶CoA ester hydrolysis
Crotonyl-CoA 19N/AN/AHydration
3-(Methylthio)propanoyl-CoA 690.91.3 x 10⁴CoA ester hydrolysis
3-Hydroxybutyryl-CoA 11913.21.1 x 10⁵CoA ester hydrolysis

Data sourced from UniProt entry Q5LLW6 for DmdD from Ruegeria pomeroyi.[1][3] N/A: Data not available.

The data indicates that while the enzyme exhibits the highest catalytic efficiency with its native substrate, it can also process other short-chain acyl-CoAs. The relatively high activity with crotonyl-CoA underscores the enzyme's classification within the enoyl-CoA hydratase family, known for its broad substrate acceptance.

Experimental Protocols

Two primary methods for assaying (methylthio)acryloyl-CoA hydratase activity are presented below: a spectrophotometric assay suitable for high-throughput screening and a more specific liquid chromatography-mass spectrometry (LC-MS) based method for detailed kinetic analysis.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This method is adapted for general enoyl-CoA hydratase activity and is particularly useful for substrates containing a trans-2-enoyl-CoA moiety, such as crotonyl-CoA. The assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the acyl-CoA substrate.

Materials:

  • Purified (methylthio)acryloyl-CoA hydratase

  • Substrate stock solution (e.g., 10 mM Crotonyl-CoA in water)

  • Assay buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 263 nm

Procedure:

  • Prepare the reaction mixture in the wells of the microplate or in a cuvette. For a 200 µL final volume, add:

    • 180 µL of assay buffer

    • 10 µL of substrate stock solution (final concentration of 0.5 mM)

  • Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a solution containing the purified enzyme. The final enzyme concentration should be optimized to ensure a linear reaction rate.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the enoyl-CoA substrate (for crotonyl-CoA, ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

LC-MS Based Assay for Acyl-CoA Analysis

This method allows for the direct and sensitive quantification of the substrate and product of the enzymatic reaction, making it suitable for a wider range of substrates, including those that do not exhibit a significant change in UV absorbance upon hydration.

Materials:

  • Purified (methylthio)acryloyl-CoA hydratase

  • Substrate stock solutions (e.g., 10 mM of various acyl-CoAs in water)

  • Reaction buffer: 50 mM Tris-HCl, pH 7.8

  • Quenching solution: 10% (v/v) acetic acid or other suitable organic acid

  • LC-MS system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. For a 100 µL final volume, combine:

      • 80 µL of reaction buffer

      • 10 µL of substrate stock solution

    • Pre-incubate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • At various time points, withdraw aliquots of the reaction and immediately quench the reaction by adding them to an equal volume of the quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Separate the acyl-CoA species using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).

    • Detect the substrate and product using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA should be determined empirically.

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve of known concentrations for each analyte.

    • Calculate the initial reaction velocity from the time course of product formation.

Visualizing the Context and a Comparison of Reactions

To better understand the role of (methylthio)acryloyl-CoA hydratase and its interaction with various substrates, the following diagrams illustrate the DMSP demethylation pathway and the enzymatic reactions.

DMSP_Demethylation_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(Methylthio)propanoyl-CoA MMPA->MMPA_CoA DmdB MTA_CoA (Methylthio)acryloyl-CoA MMPA_CoA->MTA_CoA DmdC Product Acetaldehyde + CO2 + MeSH + CoA MTA_CoA->Product (Methylthio)acryloyl-CoA Hydratase (DmdD)

DMSP Demethylation Pathway

Enzymatic_Reactions cluster_native Native Substrate cluster_alternatives Alternative Substrates MTA_CoA (Methylthio)acryloyl-CoA Product_Native 3-Hydroxy-3-(methylthio)propanoyl-CoA MTA_CoA->Product_Native DmdD (Hydration) Crotonyl_CoA Crotonyl-CoA Product_Crotonyl 3-Hydroxybutyryl-CoA Crotonyl_CoA->Product_Crotonyl DmdD (Hydration) MMP_CoA 3-(Methylthio)propanoyl-CoA Product_MMP Hydrolysis Products MMP_CoA->Product_MMP DmdD (Hydrolysis) HBCoA 3-Hydroxybutyryl-CoA Product_HB Hydrolysis Products HBCoA->Product_HB DmdD (Hydrolysis)

Enzymatic Reactions of DmdD

References

Comparative Analysis of Reconstituted Dimethylsulfoniopropionate (DMSP) Degradation Pathways: A Focus on the Role of 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of two key metabolic routes for the degradation of the abundant marine metabolite, dimethylsulfoniopropionate (DMSP). This guide provides a detailed comparison of the demethylation pathway, which proceeds via the intermediate 3-(methylthio)acryloyl-CoA, and the alternative cleavage pathway.

The degradation of DMSP by marine microorganisms is a critical biogeochemical process, influencing the global sulfur cycle. Two primary pathways have been elucidated: the demethylation pathway and the cleavage pathway. Understanding the kinetics and mechanisms of these pathways is essential for applications in biotechnology and drug development, particularly for targeting microbial sulfur metabolism. This guide presents a comparative analysis of these two pathways when reconstituted in vitro, with a special focus on validating the role of this compound in the demethylation route.

Pathway Overview

The two DMSP degradation pathways diverge at the initial catabolic step, leading to distinct sets of intermediates and final products.

  • The Demethylation Pathway: This pathway is characterized by the removal of a methyl group from DMSP, followed by a series of enzymatic reactions that include the formation of this compound. This intermediate is then hydrated by the enzyme (methylthio)acryloyl-CoA hydratase (DmdD). The overall pathway retains the sulfur atom from DMSP in a non-volatile form.

  • The Cleavage Pathway: This alternative route involves the direct cleavage of DMSP by a DMSP lyase, resulting in the production of dimethyl sulfide (B99878) (DMS), a volatile sulfur compound, and acrylate (B77674). This pathway is a major source of atmospheric DMS.

Below is a graphical representation of the two pathways.

DMSP_Degradation_Pathways cluster_demethylation Demethylation Pathway cluster_cleavage Cleavage Pathway DMSP_demeth DMSP MMPA 3-(methylmercaptopropionate) DMSP_demeth->MMPA DmdA MMPA-CoA MMPA-CoA MMPA->MMPA-CoA DmdB This compound This compound MMPA-CoA->this compound DmdC Metabolites Further Metabolites This compound->Metabolites DmdD DMSP_cleavage DMSP DMS Dimethyl Sulfide DMSP_cleavage->DMS DMSP Lyase Acrylate Acrylate DMSP_cleavage->Acrylate DMSP Lyase DMSP DMSP DMSP->DMSP_demeth DMSP->DMSP_cleavage

Figure 1: Overview of the DMSP Demethylation and Cleavage Pathways.

Comparative Enzyme Kinetics

The efficiency of each pathway is largely determined by the kinetic parameters of its constituent enzymes. A summary of the available kinetic data for the key enzymes in both pathways is presented below. This data is essential for modeling pathway flux and identifying potential rate-limiting steps.

PathwayEnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
Demethylation DmdA (DMSP demethylase)Ruegeria pomeroyiDMSP5.4--[1][2]
DmdA (DMSP demethylase)Pelagibacter ubiqueDMSP13.2--[1][2]
DmdC (MMPA-CoA dehydrogenase)Ruegeria pomeroyiMMPA-CoA0.0361.4841,111[3]
Cleavage DddP (DMSP lyase)Roseovarius nubinhibensDMSP13.8--[4]
DddQ (DMSP lyase)Ruegeria pomeroyiDMSP---
DddW (DMSP lyase)Ruegeria pomeroyiDMSP---
DddK (DMSP lyase)-DMSP---
DddY (DMSP lyase)-DMSP->18,000>1.2 x 10⁶[1]
DddX (DMSP lyase)Psychrobacter sp.DMSP0.40.71,600[5][6]
Alma1 (DMSP lyase)Emiliania huxleyiDMSP---[1]

Note: "-" indicates that the data was not available in the cited literature. The catalytic efficiency for DddY is an estimate based on the exceptionally high reported k_cat value.

Experimental Protocols

To validate the function of this compound and compare the two pathways, in vitro reconstitution is a powerful approach. This involves purifying the necessary enzymes and combining them in a reaction mixture with the initial substrate, DMSP.

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro reconstitution and analysis of DMSP degradation pathways.

experimental_workflow cluster_prep Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Protein Expression Protein Expression & Purification Reaction Setup Reaction Setup: - Buffer - Enzymes - DMSP Protein Expression->Reaction Setup Substrate Prep Substrate & Reagent Preparation Substrate Prep->Reaction Setup Incubation Incubation (Time course) Reaction Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Product Detection Product Detection (HPLC/GC-MS) Quenching->Product Detection Data Analysis Data Analysis (Kinetics) Product Detection->Data Analysis

Figure 2: General workflow for in vitro reconstitution experiments.
Detailed Methodologies

1. In Vitro Reconstitution of the DMSP Demethylation Pathway

This protocol outlines the steps to reconstitute the pathway leading to the formation and hydration of this compound.

  • Enzyme Purification:

    • Express and purify recombinant DmdA, DmdB, DmdC, and DmdD enzymes from a suitable expression system (e.g., E. coli). Standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography should be employed to ensure high purity.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add purified DmdA, DmdB, DmdC, and DmdD to the reaction mixture.

    • Add necessary co-factors: ATP and Coenzyme A for DmdB.

    • Initiate the reaction by adding DMSP to a final concentration in the low millimolar range.

  • Incubation and Sampling:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the collected samples immediately (e.g., by adding a strong acid or organic solvent).

  • Product Analysis:

    • Analyze the formation of intermediates, including this compound, and the final products using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

2. In Vitro Reconstitution of the DMSP Cleavage Pathway

This protocol describes the reconstitution of the alternative DMSP degradation route.

  • Enzyme Purification:

    • Express and purify a recombinant DMSP lyase (e.g., DddP, DddQ, or DddY) from a suitable expression system.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add the purified DMSP lyase to the reaction mixture.

    • Initiate the reaction by adding DMSP.

  • Incubation and Sampling:

    • Incubate the reaction in a sealed vial at a controlled temperature.

    • Collect headspace gas samples at various time points for DMS analysis.

    • Collect liquid samples for acrylate analysis.

  • Product Analysis:

    • Analyze the production of DMS in the headspace using Gas Chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (GC-MS).

    • Analyze the formation of acrylate in the liquid phase using HPLC.

Validation of this compound's Role

The in vitro reconstitution of the demethylation pathway provides direct evidence for the essential role of this compound as an intermediate. By systematically omitting each enzyme from the reconstituted system, the accumulation of the substrate for the omitted enzyme and the absence of subsequent products can be observed, thereby validating the proposed reaction sequence. For instance, the omission of DmdD would lead to the accumulation of this compound, which can be quantified by LC-MS, confirming its position in the pathway.

Concluding Remarks

The comparative analysis of the reconstituted DMSP demethylation and cleavage pathways highlights two distinct metabolic strategies for the utilization of this abundant marine compound. The demethylation pathway, involving the key intermediate this compound, provides a mechanism for the assimilation of both carbon and sulfur from DMSP without the production of volatile DMS. In contrast, the cleavage pathway is a major source of atmospheric DMS. The provided kinetic data and experimental protocols offer a framework for researchers to further investigate these important pathways, explore their regulation, and potentially engineer them for biotechnological applications. The validation of this compound's role through in vitro reconstitution is a cornerstone of understanding this environmentally significant metabolic route.

References

A Comparative Guide to the Metabolic Fate of 3-(Methylthio)acryloyl-CoA in Marine Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organosulfur compound dimethylsulfoniopropionate (DMSP) is a key nutrient in marine environments, produced in vast quantities by phytoplankton. Its breakdown by marine bacteria is a critical juncture in the global sulfur cycle. One of the primary pathways for DMSP degradation is the demethylation pathway, which proceeds through the intermediate 3-(methylthio)acryloyl-CoA. The metabolic fate of this intermediate, catalyzed by the enzyme methylthioacryloyl-CoA hydratase (DmdD), varies between different bacterial strains, influencing the production of volatile sulfur compounds that have significant environmental and climatic impacts. This guide provides a comparative analysis of the metabolic processing of this compound in different bacterial strains, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Enzyme Kinetics of DmdD

The efficiency of this compound metabolism is largely determined by the kinetic properties of the DmdD enzyme. Below is a summary of the available quantitative data for DmdD from different bacterial strains.

Bacterial StrainEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ruegeria pomeroyi DSS-3DmdDThis compound (for MeSH release)9.4475.0 x 106[1]
Ruegeria pomeroyi DSS-3DmdDThis compound (for CoA ester hydrolysis)8.2445.4 x 106[1]
Roseovarius nubinhibens ISMDddP (DMSP lyase)DMSP1.4 ± 0.210.3 ± 0.57.4 x 103[2]

Note: Kinetic data for the DmdD enzyme from Roseovarius nubinhibens is not available in the reviewed literature. The data for DddP, a DMSP lyase from the same organism, is included for contextual understanding of DMSP metabolism in this bacterium.

Metabolic Pathways

The metabolism of DMSP and the subsequent fate of this compound are primarily governed by two competing pathways: the demethylation pathway and the cleavage pathway.

DMSP Demethylation Pathway

This pathway is a major route for DMSP catabolism in many marine bacteria, including members of the abundant Roseobacter clade.[3][4] It involves the sequential action of four enzymes: DmdA, DmdB, DmdC, and DmdD.[5] this compound is the substrate for the final enzyme in this pathway, DmdD.

DMSP_Demethylation_Pathway DMSP Dimethylsulfoniopropionate (DMSP) MMPA 3-(Methylthio)propionate (MMPA) DMSP->MMPA DmdA MMPA_CoA 3-(Methylthio)propionyl-CoA MMPA->MMPA_CoA DmdB MTA_CoA This compound MMPA_CoA->MTA_CoA DmdC Products Methanethiol (MeSH) + Acetaldehyde + CO2 + CoA MTA_CoA->Products DmdD

DMSP Demethylation Pathway
DMSP Cleavage Pathway

An alternative route for DMSP metabolism is the cleavage pathway, which leads to the production of dimethyl sulfide (B99878) (DMS), a climatically active gas. This pathway is also present in many marine bacteria, and the balance between the demethylation and cleavage pathways determines the amount of DMS released into the atmosphere.

DMSP_Cleavage_Pathway DMSP Dimethylsulfoniopropionate (DMSP) DMS Dimethyl Sulfide (DMS) DMSP->DMS DMSP Lyase (e.g., DddP, DddW) Acrylate Acrylate DMSP->Acrylate DMSP Lyase (e.g., DddP, DddW) Acryloyl_CoA Acryloyl-CoA Acrylate->Acryloyl_CoA Propionyl_CoA Propionyl-CoA Acryloyl_CoA->Propionyl_CoA

DMSP Cleavage Pathway

Experimental Protocols

Quantification of this compound and other Acyl-CoA Thioesters

Accurate quantification of intracellular acyl-CoA thioesters is crucial for studying metabolic flux. A highly sensitive and robust method involves liquid chromatography-mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Bacterial cell cultures are rapidly harvested and quenched to halt metabolic activity.

  • Intracellular metabolites are extracted using a suitable solvent, such as a cold acetonitrile/methanol/water mixture.

  • The extract is then cleared of cellular debris by centrifugation.

2. LC-MS/MS Analysis:

  • The cleared extract is analyzed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Separation of acyl-CoA thioesters is typically achieved using a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific acyl-CoA species, including this compound.

  • Stable isotope-labeled internal standards are used to ensure accurate quantification.

Methylthioacryloyl-CoA Hydratase (DmdD) Enzyme Assay

The activity of the DmdD enzyme can be determined by monitoring the hydration of this compound.

1. Heterologous Expression and Purification of DmdD:

  • The dmdD gene from the bacterium of interest is cloned into an expression vector.

  • The recombinant protein is overexpressed in a suitable host, such as E. coli.

  • The expressed DmdD enzyme is purified to homogeneity using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).

2. Enzyme Activity Assay:

  • The assay is typically performed in a buffered solution at a controlled temperature and pH.

  • The reaction is initiated by adding the purified DmdD enzyme to a solution containing the substrate, this compound.

  • The hydration of the double bond in this compound can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., around 260-310 nm), which corresponds to the conjugated system of the substrate.

  • Initial reaction rates are measured at various substrate concentrations to determine the kinetic parameters Km and Vmax.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound metabolism in different bacterial strains.

Experimental_Workflow cluster_strain1 Bacterial Strain 1 (e.g., Ruegeria pomeroyi) cluster_strain2 Bacterial Strain 2 (e.g., Roseovarius nubinhibens) Culture1 Bacterial Culture Extraction1 Metabolite Extraction Culture1->Extraction1 Gene_Cloning1 dmdD Gene Cloning Culture1->Gene_Cloning1 LCMS1 LC-MS/MS Analysis Extraction1->LCMS1 Comparison Comparative Analysis LCMS1->Comparison Expression1 Protein Expression & Purification Gene_Cloning1->Expression1 Assay1 Enzyme Assay Expression1->Assay1 Assay1->Comparison Culture2 Bacterial Culture Extraction2 Metabolite Extraction Culture2->Extraction2 Gene_Cloning2 dmdD Gene Cloning Culture2->Gene_Cloning2 LCMS2 LC-MS/MS Analysis Extraction2->LCMS2 LCMS2->Comparison Expression2 Protein Expression & Purification Gene_Cloning2->Expression2 Assay2 Enzyme Assay Expression2->Assay2 Assay2->Comparison

Comparative Analysis Workflow

Conclusion

The metabolic fate of this compound is a key determinant in the biogeochemical cycling of sulfur in marine environments. While significant progress has been made in elucidating the DMSP demethylation pathway in model organisms like Ruegeria pomeroyi, a comprehensive understanding requires comparative studies across a broader range of marine bacteria. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to investigate the diversity and efficiency of this critical metabolic pathway, ultimately contributing to a more complete picture of marine sulfur metabolism and its global impact. Further research is needed to obtain detailed kinetic data for the DmdD enzyme and other components of the demethylation pathway in a wider variety of ecologically important marine bacteria.

References

Safety Operating Guide

Proper Disposal of 3-(methylthio)acryloyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for 3-(methylthio)acryloyl-CoA, a thioester compound commonly used in biochemical research.

The following procedures are based on general best practices for handling hazardous laboratory chemicals and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]
Eye Protection Safety glasses with side-shields or goggles.[1]
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating aerosols or vapors.[2]

In the event of accidental exposure, follow these first aid measures immediately:

  • Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
  • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[1][2]
  • Do not mix with other incompatible waste streams.

2. Spill Management:

  • In the case of a spill, evacuate the immediate area if necessary.
  • For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.
  • Do not use combustible materials, such as paper towels, without first treating the spill.
  • Collect the absorbent material and place it in the designated hazardous waste container.[2]
  • Ensure the area is well-ventilated during cleanup.

3. Final Disposal:

  • All waste must be disposed of through a licensed professional waste disposal service.[2]
  • The waste container must be properly labeled with the contents, including the full chemical name and any associated hazards.
  • Store the sealed waste container in a designated, well-ventilated, and secure area while awaiting pickup by the disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal start Disposal Required ppe Don Appropriate PPE start->ppe waste_container Obtain Labeled Hazardous Waste Container ppe->waste_container collect_waste Collect Waste Material waste_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->collect_waste store_waste Store in Designated Area seal_container->store_waste contact_disposal Arrange for Professional Waste Disposal store_waste->contact_disposal end Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling 3-(methylthio)acryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(methylthio)acryloyl-CoA

Core Hazards Assessment

This compound is an acyl-CoA thioester containing a reactive acryloyl group.[1] The primary hazards are associated with the acryloyl moiety, which is known to be reactive and potentially toxic, and the thioester group. Compounds containing acryloyl groups can be corrosive, irritants, and sensitizers.[2][3][4][5]

Potential Hazards:

  • Skin and Eye Irritation: Acryloyl compounds can cause significant irritation and potential burns upon contact with skin and eyes.[3][4][5]

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[3][4]

  • Sensitization: Repeated exposure may lead to allergic skin reactions.[5][6]

  • Reactivity: The acryloyl group is reactive and may polymerize or react with nucleophiles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.[4][7] Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[7][8]

Quantitative PPE Recommendations
Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[7][8]Protects against chemical splashes and potential projectiles.
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact.[7] For extended contact, heavyweight nitrile or butyl rubber gloves should be considered. Gloves must be inspected before use and changed immediately upon contamination.[9]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Body Protection A flame-resistant lab coat, fully buttoned.[8] For larger scale operations, a chemically resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[10] If there is a risk of generating aerosols outside of a fume hood, a respirator may be necessary.[3][8]Minimizes the risk of respiratory tract irritation.

Operational and Disposal Plans

Experimental Workflow and Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Methodology:

  • Preparation and Area Setup:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before retrieving the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Compound Handling:

    • Allow the compound to equilibrate to room temperature inside the fume hood before opening.

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use appropriate tools (e.g., chemical-resistant spatulas) for transfer.

    • Keep the container sealed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Wearing full PPE, collect the absorbed material into a designated, labeled hazardous waste container.[10]

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • For larger spills, evacuate the area and follow emergency procedures.

  • Decontamination and Doffing PPE:

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent materials, weighing papers) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.[9]

Visual Guides

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Fume Hood Area get_equipment 2. Assemble Equipment prep_area->get_equipment don_ppe 3. Don Full PPE get_equipment->don_ppe handle_compound 4. Handle Compound in Hood don_ppe->handle_compound spill_response 5. Spill Response (if needed) handle_compound->spill_response decontaminate 6. Decontaminate Equipment handle_compound->decontaminate dispose_waste 7. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe laboratory handling of this compound.

Logical Relationship of Safety Controls

G cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound skin_eye Skin/Eye Irritation compound->skin_eye respiratory Respiratory Irritation compound->respiratory sensitization Sensitization compound->sensitization fume_hood Engineering Control (Fume Hood) skin_eye->fume_hood ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) skin_eye->ppe sop Administrative Control (SOPs, Training) skin_eye->sop respiratory->fume_hood respiratory->ppe respiratory->sop sensitization->fume_hood sensitization->ppe sensitization->sop researcher Researcher Safety fume_hood->researcher ppe->researcher sop->researcher

Caption: Hierarchy of controls to mitigate hazards of this compound.

References

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